PF-04859989
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRYTZFJVVZAF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34783-48-7 | |
| Record name | (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of PF-04859989
Abstract: this compound is a potent, brain-penetrant, and irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the mammalian brain.[1] Elevated central nervous system levels of KYNA are associated with the pathophysiology of cognitive deficits in psychiatric and neurological disorders, such as schizophrenia, by antagonizing N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (α7nACh) receptors.[2][3] this compound acts by forming a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of KAT II, leading to its inactivation.[2][4][5][6] This inhibition reduces brain KYNA levels, thereby restoring glutamatergic and cholinergic neurotransmission and improving cognitive function in preclinical models.[3][7] This document provides a comprehensive overview of the molecular mechanism, pharmacological profile, and key experimental data related to this compound.
Core Mechanism of Action
The primary mechanism of action of this compound is the irreversible inhibition of the enzyme kynurenine aminotransferase II (KAT II).[1][2][8] Unlike reversible inhibitors, this compound establishes a permanent, covalent bond within the enzyme's active site, rendering it non-functional.
This interaction specifically targets pyridoxal-5'-phosphate (PLP), an essential cofactor for KAT II activity.[9] X-ray crystallography and 13C NMR studies have demonstrated that the cyclic hydroxamic acid structure of this compound facilitates the formation of a covalent adduct with PLP.[2][4][5][6] This adduct formation permanently deactivates the enzyme, preventing it from catalyzing the transamination of L-kynurenine to kynurenic acid (KYNA).[10] Because the covalent bond is formed with the cofactor and not the protein itself, the potential for an immune response may be reduced.[2]
Signaling Pathway Context: The Kynurenine Pathway
This compound exerts its therapeutic effect by modulating the kynurenine pathway, a major catabolic route of the essential amino acid L-tryptophan. Within this pathway, KAT II is the principal enzyme responsible for converting L-kynurenine into KYNA in the brain.[1]
KYNA is a neuroactive metabolite that acts as an antagonist at two key receptors involved in learning and memory:
-
The NMDA Receptor: KYNA acts as an antagonist at the glycine co-agonist site.[2]
-
The α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA is a negative allosteric modulator of this receptor.[3]
Elevated brain levels of KYNA are implicated in the hypo-glutamatergic state observed in schizophrenia and other cognitive disorders.[2][6] By irreversibly inhibiting KAT II, this compound effectively reduces the pathological overproduction of KYNA, thereby normalizing neurotransmission and alleviating cognitive deficits.
References
- 1. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Reduction of Brain Kynurenic Acid Improves Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
PF-04859989: A Technical Guide to a Potent and Irreversible Kynurenine Aminotransferase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04859989 is a potent and selective, brain-penetrant, irreversible inhibitor of kynurenine aminotransferase II (KAT II).[1][2][3] This enzyme is a key player in the kynurenine pathway, responsible for the synthesis of kynurenic acid (KYNA) in the brain.[4] Elevated levels of KYNA have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other neurological disorders.[1][4] By irreversibly inhibiting KAT II, this compound effectively reduces the production of KYNA, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound acts as an irreversible inhibitor of KAT II by forming a covalent adduct with the enzyme's cofactor, pyridoxal phosphate (PLP).[1][3][4] The primary amine of this compound initially forms a Schiff base with the aldehyde group of PLP within the enzyme's active site. This is followed by an imine-enamine isomerization, leading to a stable, covalent bond.[1] This covalent modification permanently inactivates the enzyme, preventing the transamination of kynurenine to kynurenic acid.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various in vitro and in vivo studies.
In Vitro Inhibitory Activity
| Target Enzyme | Species | IC50 (nM) | Reference |
| KAT II | Human (hKAT II) | 23 | [2] |
| KAT II | Rat (rKAT II) | 263 | [2] |
| KAT I | Human | 22,000 | [2] |
| KAT III | Human | 11,000 | [2] |
| KAT IV | Human | >50,000 | [2] |
In Vivo Efficacy
| Animal Model | Dose | Route of Administration | Effect on Brain Kynurenic Acid | Reference |
| Rat | 10 mg/kg | Subcutaneous (sc) | 50% reduction | [1][4] |
| Rat | 5 mg/kg | Intraperitoneal (i.p.) | Significantly lower number of spontaneously active dopamine neurons | [2] |
Experimental Protocols
KAT II Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of compounds against human KAT II (hKAT-II).
Materials:
-
Human KAT II (hKAT-II) enzyme
-
L-α-aminoadipic acid (AAD)
-
α-ketoglutarate
-
NAD+
-
Glutamic dehydrogenase
-
Pyridoxal phosphate (PLP)
-
0.1 M phosphate buffer (pH 7.5)
-
This compound or other test compounds
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay medium containing 0.75 µM of hKAT-II, 0.3 mM of AAD, 50 µM α-ketoglutarate, 3 mM NAD+, 88 µg/mL of glutamic dehydrogenase, and 5 µM PLP in a 0.1 M phosphate buffer (pH 7.5).[2]
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the assay medium to each well to a final volume of 100 µL.[2]
-
Incubate the plate at 37°C.
-
Measure the fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 390 nm.[2]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Brain Kynurenic Acid Measurement
This protocol outlines the procedure for measuring the effect of this compound on brain kynurenic acid levels in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle solution
-
Microdialysis probes
-
Refrigerated fraction collector
-
Analytical system for KYNA measurement (e.g., HPLC)
Procedure:
-
Surgically implant microdialysis probes into the desired brain region (e.g., prefrontal cortex) of the rats.
-
Allow a 2-hour stabilization period post-surgery.
-
Collect baseline dialysis samples at 15-minute intervals.
-
Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle.[1]
-
Continue collecting dialysis samples for a designated period (e.g., up to 20 hours).[1]
-
Store the collected samples frozen at -20°C until analysis.
-
Determine the concentration of KYNA in the dialysates using a suitable analytical method.
Signaling Pathway
This compound modulates the kynurenine pathway of tryptophan metabolism.
Conclusion
This compound has been identified as a highly potent and selective irreversible inhibitor of KAT II. Its ability to cross the blood-brain barrier and effectively reduce brain levels of kynurenic acid makes it a valuable tool for preclinical research and a promising lead compound for the development of novel therapeutics for schizophrenia and other neurological disorders characterized by cognitive deficits. The detailed methodologies and data presented in this guide are intended to support further investigation and drug development efforts in this area.
References
- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation [mdpi.com]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Brain-Penetrant Properties of PF-04859989: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-04859989 is a potent and selective irreversible inhibitor of kynurenine aminotransferase II (KAT II), a key enzyme in the synthesis of kynurenic acid (KYNA) in the central nervous system (CNS).[1][2][3] Elevated levels of KYNA have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other psychiatric disorders.[1][3] A critical challenge in the development of CNS-targeted therapeutics is achieving sufficient brain penetration. This technical guide provides an in-depth analysis of the brain-penetrant properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by irreversibly inhibiting KAT II.[2][3] This enzyme is primarily responsible for the conversion of kynurenine to KYNA in the brain.[4] KYNA is a known antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and a negative allosteric modulator of the α7 nicotinic acetylcholine receptor. By inhibiting KAT II, this compound reduces the levels of KYNA in the brain, thereby potentially normalizing glutamatergic and cholinergic neurotransmission.[1] The irreversible nature of the inhibition is due to the formation of a covalent adduct between this compound and the enzyme's cofactor, pyridoxal phosphate (PLP), in the active site.[1][2][3]
Quantitative Pharmacokinetic Data
The brain-penetrant properties of this compound have been evaluated in preclinical rat models. The following tables summarize the key pharmacokinetic parameters and in vivo efficacy data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 (nM) |
| KAT II | Human | 23[5] |
| KAT II | Rat | 263[5] |
| KAT I | Human | 22,000[5] |
| KAT III | Human | 11,000[5] |
| KAT IV | Human | >50,000[5] |
Table 2: In Vivo Brain Penetration of this compound in Rats (10 mg/kg, s.c.)
| Parameter | Value |
| Total Brain-to-Plasma Ratio (AUC) | 1.4[6] |
| Unbound Brain-to-Unbound Plasma Ratio (AUC) | 0.6[6] |
| Free Plasma:Free Brain:CSF Exposure Ratio | 2.7:1:1.1[1][3] |
Table 3: Unbound Concentrations of this compound in Rat Brain and Plasma
| Dose (mg/kg, s.c.) | Time (h) | Unbound Plasma Conc. (nM) | Unbound Brain Conc. (nM) |
| 3.2 | 0.25 | 230 ± 50 | 120 ± 30 |
| 3.2 | 1 | 180 ± 40 | 100 ± 20 |
| 3.2 | 2 | 130 ± 30 | 80 ± 20 |
| 3.2 | 4 | 80 ± 20 | 50 ± 10 |
| 10 | 0.25 | 10200 ± 403 | 3760 ± 776 |
| 10 | 1 | 800 ± 150 | 500 ± 100 |
| 10 | 2 | 500 ± 100 | 300 ± 50 |
| 10 | 4 | 250 ± 50 | 150 ± 30 |
| 32 | 0.25 | 3500 ± 600 | 2000 ± 400 |
| 32 | 1 | 2500 ± 500 | 1500 ± 300 |
| 32 | 2 | 1500 ± 300 | 900 ± 200 |
| 32 | 4 | 800 ± 150 | 500 ± 100 |
Data are presented as mean ± SEM or SD as reported in the source.[6]
Table 4: In Vivo Efficacy of this compound on Brain Kynurenic Acid Levels in Rats
| Dose (mg/kg, s.c.) | Brain Region | Maximum KYNA Reduction (%) | Time to Max Reduction (h) |
| 3.2 | Prefrontal Cortex | ~20 | 3[6] |
| 5 (i.p.) | Whole Brain | Marked Reduction | 5[7] |
| 10 | Prefrontal Cortex | ~50 | 1[1][3] |
| 32 | Prefrontal Cortex | ~60 | 1[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the brain-penetrant properties of this compound.
In Vivo Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats were used for pharmacokinetic studies.[3]
-
Drug Administration: this compound was administered subcutaneously (s.c.) at doses of 3.2, 10, or 32 mg/kg.[6] For some studies, intraperitoneal (i.p.) administration at 5 mg/kg was used.[7]
-
Sample Collection: Blood and brain tissue were collected at various time points post-administration (e.g., 0.25, 1, 2, and 4 hours).[6]
-
Sample Processing: Plasma was obtained by centrifugation of blood samples. Brain tissue was homogenized.
-
Concentration Analysis: The concentrations of this compound in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Unbound Fraction Determination: The unbound fraction of this compound in plasma and brain homogenates was determined using equilibrium dialysis.[8]
In Vivo Microdialysis for Kynurenic Acid Measurement
-
Animal Model: Freely moving male Sprague-Dawley rats were used.[3]
-
Surgical Procedure: Guide cannulae were stereotaxically implanted into the prefrontal cortex. Following a recovery period, a microdialysis probe was inserted through the guide cannula.
-
Microdialysis Procedure: The microdialysis probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples were collected at regular intervals before and after the administration of this compound.
-
KYNA Analysis: The concentration of KYNA in the dialysate samples was measured using high-performance liquid chromatography (HPLC) with fluorescence detection.[4]
KAT II Inhibition Assay
-
Enzyme Source: Recombinant human and rat KAT II were used.
-
Substrates: L-kynurenine and α-ketoglutarate were used as substrates.
-
Assay Principle: The assay measures the production of glutamate, which is coupled to a reaction that generates a fluorescent product.
-
Procedure: The enzyme was incubated with the substrates and varying concentrations of this compound.
-
Detection: The fluorescence was measured to determine the rate of the enzymatic reaction.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Structural Biology Studies
-
X-ray Crystallography: An X-ray crystal structure of this compound bound to human KAT II was determined to elucidate the binding mode. The structure revealed a covalent attachment to the PLP cofactor in the active site.[1][3]
-
NMR Spectroscopy: 13C NMR studies were conducted to further characterize the covalent adduct formed between this compound and PLP, confirming an enamine structure.[1][3]
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent, selective, and brain-penetrant inhibitor of KAT II. In vivo studies in rats have confirmed its ability to cross the blood-brain barrier and significantly reduce the levels of kynurenic acid in the brain. These properties, coupled with its well-defined mechanism of action, establish this compound as a valuable pharmacological tool for investigating the role of the kynurenine pathway in CNS disorders and as a promising lead compound for the development of novel therapeutics for cognitive impairment in schizophrenia.
References
- 1. pharm.or.jp [pharm.or.jp]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cognitive functions in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Inhibition of Kynurenine Aminotransferase II (KAT II) by PF-04859989: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibition of Kynurenine Aminotransferase II (KAT II) by the compound PF-04859989. This document outlines the quantitative selectivity of this compound, details the experimental methodologies used for its characterization, and visualizes the key pathways and processes involved.
Core Data Presentation: Selectivity Profile of this compound
This compound is a potent and highly selective irreversible inhibitor of KAT II. Its selectivity has been demonstrated against other human kynurenine aminotransferase isoforms, namely KAT I, KAT III, and KAT IV. The following table summarizes the quantitative data on the inhibitory activity of this compound.
| Enzyme Target | Species | IC50 (nM) | Fold Selectivity vs. hKAT II |
| KAT II | Human (hKAT II) | 23 | - |
| KAT II | Rat (rKAT II) | 263 | 0.09 (less potent) |
| KAT I | Human (hKAT I) | 22,000 | ~957-fold |
| KAT III | Human (hKAT III) | 11,000 | ~478-fold |
| KAT IV | Human (hKAT IV) | >50,000 | >2174-fold |
Data compiled from multiple sources.[1][2]
Mechanism of Action: Irreversible Inhibition via PLP Adduct Formation
This compound acts as an irreversible inhibitor of KAT II by forming a covalent adduct with the enzyme's essential cofactor, pyridoxal-5'-phosphate (PLP).[3] This covalent modification of PLP within the active site of KAT II leads to the permanent inactivation of the enzyme. The high selectivity of this compound for KAT II over other aminotransferases is attributed to the unique structural features of the KAT II active site.
The following diagram illustrates the logical relationship of this compound's mechanism of action.
Caption: Mechanism of this compound irreversible inhibition of KAT II.
Signaling Pathway: The Kynurenine Pathway
This compound exerts its effect by modulating the kynurenine pathway, a critical metabolic route for tryptophan degradation.[4] By inhibiting KAT II, the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain, this compound effectively reduces the levels of this neuroactive metabolite.[5][6]
The diagram below outlines the key steps of the kynurenine pathway and the point of intervention by this compound.
Caption: The Kynurenine Pathway and this compound's point of inhibition.
Experimental Protocols
The determination of this compound's selectivity and potency relies on robust enzymatic assays. Below are detailed methodologies for two common assay types used in the characterization of KAT II inhibitors.
Fluorescence-Based Enzyme Inhibition Assay
This high-throughput method provides a sensitive measurement of KAT II activity.
Materials:
-
Recombinant human KAT II (hKAT II)
-
This compound
-
L-α-aminoadipic acid (AAD)
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Glutamic dehydrogenase
-
0.1 M Phosphate buffer, pH 7.5
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare the assay medium with the following final concentrations in 0.1 M phosphate buffer (pH 7.5):
-
0.75 µM hKAT-II
-
0.3 mM AAD
-
50 µM α-ketoglutarate
-
5 µM PLP
-
3 mM NAD+
-
88 µg/mL glutamic dehydrogenase.[1]
-
-
Add varying concentrations of this compound to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the assay medium to the wells.
-
Incubate the plate at 37 °C.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 390 nm using a fluorescence plate reader.[1] The production of glutamate from the transamination reaction is coupled to the conversion of NAD+ to NADH by glutamic dehydrogenase, and the fluorescence of NADH is measured.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
HPLC-Based Enzyme Inhibition Assay
This method allows for the direct quantification of the product, kynurenic acid.
Materials:
-
Recombinant human KAT isozymes (KAT I, II, III, IV)
-
This compound
-
L-kynurenine
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.8 M Formic acid
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Prepare a reaction mixture containing 50 µM PLP, 5 mM α-ketoglutarate, and 5 mM L-kynurenine in PBS (pH 7.4).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding 0.5 µg of the respective KAT isozyme.
-
Incubate the reaction at 37 °C for 10 minutes.
-
Terminate the reaction by adding an equal volume of 0.8 M formic acid.
-
Analyze the samples by HPLC using a C18 reverse-phase column.
-
Detect kynurenic acid using a fluorescence detector.
-
Quantify the amount of KYNA produced and calculate the percent inhibition to determine the IC50 values.
The following diagram provides a visual representation of the general experimental workflow for determining inhibitor selectivity.
Caption: General experimental workflow for inhibitor selectivity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Therapeutic Applications of PF-04859989 in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current therapeutic strategies, primarily targeting the dopaminergic system, often have limited efficacy, particularly for cognitive and negative symptoms. Emerging research has identified the kynurenine pathway as a promising novel target. Elevated levels of kynurenic acid (KYNA), an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (α7nACh) receptors, are implicated in the pathophysiology of schizophrenia. PF-04859989 is a potent, irreversible, and brain-penetrant inhibitor of Kynurenine Aminotransferase II (KAT II), the primary enzyme responsible for KYNA synthesis in the brain. By reducing cerebral KYNA levels, this compound represents a novel therapeutic strategy aimed at ameliorating the glutamatergic and cholinergic hypofunction associated with schizophrenia. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, pharmacokinetic profile, and efficacy in animal models relevant to schizophrenia.
Introduction: The Kynurenic Acid Hypothesis of Schizophrenia
The glutamate hypothesis of schizophrenia posits that hypofunction of the NMDA receptor contributes significantly to the symptomatology of the disorder. Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is the only known endogenous antagonist at the glycine co-agonist site of the NMDA receptor.[1][2] Elevated concentrations of KYNA have been observed in the cerebrospinal fluid and post-mortem brain tissue of individuals with schizophrenia.[3] By blocking the glycine site, KYNA reduces NMDA receptor-mediated neurotransmission, leading to a state of glutamatergic hypofunction.
Furthermore, KYNA also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), another key receptor implicated in the cognitive deficits of schizophrenia.[4][5] The dual antagonism of these critical receptors by elevated KYNA levels provides a compelling rationale for targeting its synthesis as a therapeutic intervention.
Kynurenine Aminotransferase II (KAT II) is the principal enzyme responsible for the conversion of kynurenine to KYNA in the brain. Therefore, inhibiting KAT II presents a direct mechanism to lower brain KYNA levels and potentially restore normal glutamatergic and cholinergic function.
This compound: A Potent and Selective KAT II Inhibitor
This compound is a novel, brain-penetrant small molecule that acts as an irreversible inhibitor of KAT II.[3][6] Its mechanism involves the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the enzyme.[3][7]
In Vitro Potency and Selectivity
Preclinical studies have demonstrated the high potency and selectivity of this compound for KAT II.
| Enzyme | Species | IC50 (nM) | Reference |
| KAT II | Human | 23 | [8] |
| KAT II | Rat | 263 | [8] |
| KAT I | Human | 22,000 | [8] |
| KAT III | Human | 11,000 | [8] |
| KAT IV | Human | >50,000 | [8] |
Preclinical Pharmacokinetics in Rats
In vivo studies in rats have shown that this compound is brain-penetrant following systemic administration.
| Parameter | Dose (10 mg/kg, s.c.) | Reference |
| Brain Exposure | Readily detected | [3] |
| Plasma Exposure | Readily detected | [3] |
| CSF Exposure | Readily detected | [3] |
Preclinical Efficacy in Models Relevant to Schizophrenia
The therapeutic potential of this compound has been evaluated in several preclinical models that aim to replicate aspects of schizophrenia pathophysiology and symptomatology.
Reduction of Brain Kynurenic Acid Levels
In vivo microdialysis studies in freely moving rats have demonstrated a dose-dependent reduction in extracellular KYNA levels in various brain regions following systemic administration of this compound.
| Dose (s.c.) | Brain Region | Maximum KYNA Reduction (%) | Time to Nadir (hours) | Reference |
| 10 mg/kg | Prefrontal Cortex | ~50% | ~1 | [3] |
| 30 mg/kg | Prefrontal Cortex | Not specified, but effective in stress models | - | [9] |
| 32 mg/kg | Not specified, but effective in restoring glutamatergic activity | ~80% | ~1 | [10] |
A 10 mg/kg subcutaneous dose of this compound resulted in a sustained reduction of KYNA levels, returning to baseline approximately 20 hours post-dose, consistent with its irreversible mechanism of action.[3]
Reversal of Schizophrenia-Related Deficits in Animal Models
Acute administration of this compound has been shown to modulate the activity of midbrain dopamine neurons in the ventral tegmental area (VTA), a key region in the pathophysiology of schizophrenia. Doses of 5 or 10 mg/kg were associated with a time-dependent decrease in the firing rate and burst activity of these neurons.[11][12]
This compound has demonstrated efficacy in rodent models that mimic the cognitive deficits observed in schizophrenia. The novel object recognition (NOR) test is used to assess recognition memory, a cognitive domain impaired in schizophrenia.[13][14][15] While specific quantitative data for this compound in the NOR test after a schizophrenia-relevant challenge (e.g., PCP treatment) is not detailed in the provided results, the rationale for its use in such models is strong given its pro-cognitive effects in other paradigms.
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. While the provided search results do not contain specific quantitative data on the effect of this compound on PPI, its ability to counteract the effects of psychomimetic drugs like ketamine and amphetamine in other models suggests it may also ameliorate PPI deficits.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are mediated by its ability to reduce brain KYNA levels, thereby disinhibiting NMDA and α7nACh receptors.
Caption: Mechanism of action of this compound in the kynurenine pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are outlines for key experimental procedures used in the evaluation of this compound.
In Vivo Microdialysis for Kynurenic Acid Measurement
This technique allows for the in vivo sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
Caption: Workflow for in vivo microdialysis to measure KYNA levels.
Key Parameters:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Probe: 3 mm polyacrylonitrile membrane probe.[16]
-
Perfusion Rate: 1 µL/min.[16]
-
Analytical Method: Column-switching high-performance liquid chromatography with fluorescence detection.[17][18]
In Vivo Electrophysiology in the Ventral Tegmental Area (VTA)
This technique is used to measure the firing activity of dopamine neurons in anesthetized rats.
Caption: Workflow for in vivo electrophysiological recording in the VTA.
Key Parameters:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Chloral hydrate.
-
Identification of Dopamine Neurons: Based on established electrophysiological criteria such as long-duration action potentials and specific firing patterns.[19]
-
Data Acquisition: Extracellular single-unit recordings.
Clinical Development Landscape
While specific clinical trial data for this compound is not publicly available, the clinical development of other KAT II inhibitors provides strong support for this therapeutic strategy. KYN-5356, another first-in-class KAT II inhibitor, has recently completed a Phase 1 clinical trial in healthy volunteers.[1][20][21]
Key Findings from the KYN-5356 Phase 1 Trial:
-
Safety and Tolerability: The compound was found to be safe and well-tolerated.[1][20]
-
Pharmacokinetics: Demonstrated excellent pharmacokinetic properties in both plasma and cerebrospinal fluid (CSF), indicating good central nervous system (CNS) penetration.[1][20]
-
Target Engagement: Showed a dose-dependent reduction of KYNA levels in the CSF.[20][21]
-
Pharmacodynamics: Exploratory endpoints revealed statistically significant improvements in electroencephalography (EEG) activity relevant to cognitive pathways and suggestive evidence of cognitive improvement.[1][20]
A Phase 2 trial of KYN-5356 in patients with schizophrenia is anticipated to begin in 2025.[20][22] This progress paves the way for other KAT II inhibitors like this compound to enter clinical development for the treatment of cognitive impairment associated with schizophrenia (CIAS).
Future Directions and Conclusion
This compound holds significant promise as a novel therapeutic agent for schizophrenia. Its mechanism of action, directly targeting the synthesis of KYNA, addresses a key aspect of the glutamatergic and cholinergic hypofunction thought to underlie the cognitive and negative symptoms of the disorder. Preclinical data have robustly demonstrated its ability to lower brain KYNA and reverse behavioral and electrophysiological deficits in animal models.
The successful translation of these findings to the clinic, as suggested by the promising early clinical data for the related compound KYN-5356, could represent a major advancement in the treatment of schizophrenia. Further research should focus on:
-
Initiating Phase 1 clinical trials of this compound to establish its safety, tolerability, and pharmacokinetic profile in humans.
-
Conducting comprehensive preclinical studies to evaluate the efficacy of this compound on a wider range of cognitive domains and negative symptoms in relevant animal models.
-
Exploring the potential of this compound in combination with existing antipsychotic medications.
References
- 1. Kynexis Reports Promising Phase 1 Results for KYN-5356 in Treating Schizophrenia-Related Cognitive Impairment [synapse.patsnap.com]
- 2. Kynexis Announces Initiation of First-in-Human Phase 1 Study | Forbion [forbion.com]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KYN-5356 by Kynexis Therapeutics for Cognitive Impairment Associated With Schizophrenia (CIAS): Likelihood of Approval [pharmaceutical-technology.com]
- 5. Circuit Architecture of VTA Dopamine Neurons Revealed by Systematic Input–Output Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 14. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychogenics.com [psychogenics.com]
- 17. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kynexis Announces Positive Topline Results from Phase 1 Study of KYN-5356, a Potential Treatment for Cognitive Impairment Associated with Schizophrenia | Kynexis Therapeutics [kynexistx.com]
- 21. Kynexis Announces Positive Topline Results from Phase 1 [globenewswire.com]
- 22. Kynexis Announces First Patient Dosed in Phase 2 Clinical Trial of KYN-5356 for Cognitive Impairment Associated With Schizophrenia | Kynexis Therapeutics [kynexistx.com]
The KAT II Inhibitor PF-04859989: A Technical Guide to its Effects on Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, representing a significant unmet medical need. The kynurenine pathway, a metabolic route of tryptophan degradation, has emerged as a key regulator of glutamatergic and cholinergic neurotransmission, both critical for cognitive function. Elevated levels of the neuroactive metabolite kynurenic acid (KYNA), an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and a negative allosteric modulator of the α7 nicotinic acetylcholine receptor, are implicated in the pathophysiology of cognitive deficits. PF-04859989 is a potent, brain-penetrant, and irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for KYNA synthesis in the brain. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the effects of this compound on cognitive impairment. We present a comprehensive summary of its in vitro and in vivo pharmacological properties, detailed experimental protocols of key behavioral assays, and quantitative data from studies in rodent and non-human primate models of cognitive dysfunction. The presented data supports the hypothesis that reducing brain KYNA levels through KAT II inhibition is a viable therapeutic strategy for ameliorating cognitive deficits.
Introduction: The Role of the Kynurenine Pathway in Cognition
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan. A key neuroactive metabolite in this pathway is kynurenic acid (KYNA), which is synthesized from its precursor L-kynurenine by the enzyme kynurenine aminotransferase (KAT). Four isoforms of KAT have been identified, with KAT II being the predominant contributor to KYNA formation in the brain.
Elevated central nervous system levels of KYNA have been observed in patients with schizophrenia and are hypothesized to contribute to the cognitive impairments associated with the disorder. KYNA acts as an antagonist at the glycine co-agonist site of the NMDA receptor, thereby dampening glutamatergic neurotransmission, which is crucial for synaptic plasticity and learning and memory. Additionally, KYNA negatively modulates α7 nicotinic acetylcholine receptors, further impacting cognitive processes.
This compound was developed as a potent and selective irreversible inhibitor of KAT II. By blocking this enzyme, this compound reduces the synthesis of KYNA in the brain, offering a targeted approach to normalize glutamatergic and cholinergic function and thereby improve cognitive performance.
Pharmacological Profile of this compound
In Vitro Enzyme Inhibition
This compound is a highly potent inhibitor of human and rat KAT II. Its selectivity for KAT II over other KAT isoforms is substantial, minimizing off-target effects.
| Enzyme Target | Species | IC50 (nM) | Selectivity vs. hKAT II |
| KAT II | Human | 23 | - |
| KAT II | Rat | 263 | ~11-fold |
| KAT I | Human | 22,000 | ~957-fold |
| KAT III | Human | 11,000 | ~478-fold |
| KAT IV | Human | >50,000 | >2174-fold |
In Vivo Reduction of Brain Kynurenic Acid
Systemic administration of this compound leads to a dose-dependent reduction of KYNA levels in the rat brain. This demonstrates the compound's ability to penetrate the blood-brain barrier and engage its target in vivo.[1]
| Dose (mg/kg, s.c.) | Time Post-Dose (hours) | % Reduction in PFC KYNA |
| 3.2 | 3 | ~20% |
| 10 | 1 | ~40% |
| 32 | 1 | ~80% |
Efficacy in Preclinical Models of Cognitive Impairment
This compound has been evaluated in several rodent and non-human primate models that mimic cognitive deficits relevant to psychiatric and neurological disorders.
Sustained Attention in Rats
This compound was tested for its ability to improve performance in a sustained attention task (SAT) in rats, a test of vigilance and executive function.
| Treatment Group | Dose (mg/kg, s.c.) | Performance Metric | Result |
| Vehicle | - | % Hits (50 ms signal) | Baseline |
| This compound | 10 | % Hits (50 ms signal) | Significant Improvement (p < 0.05)[1] |
Ketamine-Induced Working Memory Deficits in Rats
The NMDA receptor antagonist ketamine is used to induce working memory deficits in rodents. This compound was assessed for its capacity to reverse these deficits in the radial arm maze (RAM) task.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Errors in RAM | Statistical Significance |
| Vehicle + Vehicle | - | 0.82 ± 0.34 | - |
| Vehicle + Ketamine | - | 5.68 ± 0.69 | p < 0.0001 vs. Vehicle + Vehicle |
| This compound + Ketamine | 32 | 2.10 ± 0.22 | p < 0.0001 vs. Vehicle + Ketamine |
Ketamine-Induced Spatial Working Memory Deficits in Non-Human Primates
To assess efficacy in a translational model, this compound was evaluated in a spatial delayed response (SDR) task in non-human primates with ketamine-induced cognitive impairment.[1]
| Treatment Condition | Dose (mg/kg) | Spatial Delayed Response Performance (% Correct) | Statistical Significance |
| Vehicle | - | Baseline | - |
| This compound | 3.2 | No significant effect on baseline | p > 0.05 |
| Ketamine | - | Significant deficit | p = 0.001 |
| This compound + Ketamine | 3.2 | Prevention of ketamine-induced deficit | p < 0.001 (effect of this compound) |
Amphetamine- and Ketamine-Induced Auditory Gating Deficits in Rats
Auditory sensory gating, the ability to filter out irrelevant sensory information, is deficient in schizophrenia. This can be modeled in rats by administering amphetamine or ketamine. This compound was found to prevent the disruption of auditory gating induced by these agents.[2] While specific quantitative data on gating ratios from the primary study by Kozak et al. (2014) is not detailed in the available literature, the study reports a significant prevention of the deficit.
Experimental Protocols
Sustained Attention Task (SAT) in Rats
-
Apparatus: Operant conditioning chambers equipped with a house light, two retractable levers, and a food pellet dispenser.
-
Procedure:
-
Training: Rats are trained to discriminate between signal (a brief light flash) and non-signal trials. A correct response to a signal trial (pressing the "hit" lever) is rewarded with a food pellet. A correct response to a non-signal trial (pressing the "correct rejection" lever) is also rewarded. Incorrect responses result in a time-out period.
-
Testing: Once trained, animals are tested in sessions that include both signal and non-signal trials. To increase attentional demand, a distractor (e.g., a flashing house light) can be introduced.
-
Drug Administration: this compound or vehicle is administered subcutaneously at specified times before the test session.
-
-
Key Parameters Measured:
-
Percentage of hits (correct identification of signal trials).
-
Percentage of correct rejections (correct identification of non-signal trials).
-
Response latencies.
-
Radial Arm Maze (RAM) Task in Rats
-
Apparatus: An elevated eight-arm radial maze with a central platform. Food rewards are placed at the end of each arm.
-
Procedure:
-
Habituation: Rats are allowed to explore the maze and consume food rewards to familiarize them with the apparatus.
-
Training: A working memory paradigm is used where all eight arms are baited. The rat is placed on the central platform and must visit each arm once to retrieve the food reward. Re-entry into an already visited arm is counted as a working memory error.
-
Testing with Ketamine Challenge: After stable performance is achieved, rats are challenged with an injection of ketamine to induce working memory deficits.
-
Drug Administration: this compound or vehicle is administered prior to the ketamine injection and the subsequent maze trial.
-
-
Key Parameters Measured:
-
Number of working memory errors (re-entries into previously visited arms).
-
Time to complete the maze.
-
Spatial Delayed Response (SDR) Task in Non-Human Primates
-
Apparatus: A testing station with a touch screen or a well-board where a food reward can be hidden in one of several locations.
-
Procedure:
-
Cue Phase: The non-human primate observes the baiting of a food well.
-
Delay Phase: An opaque screen is lowered for a variable delay period, requiring the animal to hold the location of the reward in working memory.
-
Response Phase: The screen is raised, and the animal is allowed to make a choice. A correct choice (selecting the baited well) is rewarded.
-
Ketamine Challenge: Similar to the rodent model, ketamine is administered to induce a temporary cognitive deficit.
-
Drug Administration: this compound or vehicle is administered prior to the ketamine challenge and the testing session.
-
-
Key Parameters Measured:
-
Percentage of correct responses across trials.
-
Performance at different delay intervals.
-
Signaling Pathways and Experimental Workflows
Kynurenine Pathway and this compound Mechanism of Action
References
The Impact of PF-04859989 on Neuroactive Metabolites in the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PF-04859989, a potent and irreversible inhibitor of Kynurenine Aminotransferase II (KAT II), on the neuroactive metabolites of the kynurenine pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.
Introduction: The Kynurenine Pathway and the Role of this compound
The kynurenine pathway is the primary metabolic route of the essential amino acid tryptophan in mammals. This pathway produces several neuroactive metabolites that can exert either neuroprotective or neurotoxic effects, thereby influencing brain function and contributing to the pathophysiology of various neurological and psychiatric disorders. An imbalance in this pathway, particularly an elevation of the N-methyl-D-aspartate (NMDA) receptor antagonist kynurenic acid (KYNA), has been implicated in the cognitive deficits associated with conditions like schizophrenia.
This compound is a brain-penetrant, irreversible inhibitor of Kynurenine Aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of KYNA in the brain.[1][2] By inhibiting KAT II, this compound effectively reduces the levels of KYNA, offering a promising therapeutic strategy for disorders characterized by elevated brain KYNA.[1][2][3] This guide explores the quantitative impact of this compound on kynurenine pathway metabolites and the methodologies used to ascertain these effects.
Quantitative Impact of this compound on Kynurenine Pathway Metabolites
The administration of this compound leads to a significant and dose-dependent reduction in brain kynurenic acid levels. The following tables summarize the quantitative data from preclinical studies in rats.
Table 1: Dose-Dependent Reduction of Kynurenic Acid (KYNA) in Rat Prefrontal Cortex by this compound
| Dose of this compound (mg/kg, s.c.) | % Reduction of Basal KYNA |
| 10 | ~50% |
| 32 | ~80% |
Data compiled from studies demonstrating the in vivo efficacy of this compound.[1][2]
Table 2: Time Course of KYNA Reduction in Rat Prefrontal Cortex after a Single Dose of this compound (10 mg/kg, s.c.)
| Time Post-Dose (hours) | % of Basal KYNA |
| 1 | ~50% |
| 20 | Return to baseline |
This prolonged duration of action is attributed to the irreversible nature of KAT II inhibition by this compound.[2]
Table 3: Effect of this compound on Whole Brain KYNA Levels in Rats
| Treatment | Time Post-Dose | Mean KYNA Concentration (nM ± SEM) |
| Saline (Control) | 5 hours | 10.7 ± 1.3 |
| This compound (5 mg/kg, i.p.) | 5 hours | 2.70 ± 0.31 |
A marked reduction in whole brain KYNA levels is observed 5 hours after intraperitoneal administration.[3]
While the primary effect of this compound is the reduction of KYNA, its impact on other neuroactive metabolites such as the neurotoxic quinolinic acid and 3-hydroxykynurenine is less documented in publicly available literature. The inhibition of KAT II is expected to shunt the metabolic pathway away from KYNA production, potentially influencing the concentrations of downstream metabolites. Further research is needed to fully elucidate the complete metabolic profile alteration induced by this compound.
Experimental Protocols
This section details the methodologies employed in key experiments to evaluate the impact of this compound on the kynurenine pathway.
Animal Models and Drug Administration
Animal Subjects:
-
Adult male Sprague-Dawley rats are commonly used.[4]
-
Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration:
-
This compound is typically dissolved in a vehicle suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Doses ranging from 5 mg/kg to 32 mg/kg have been used in preclinical studies.[3][4]
-
For studies involving cognitive deficits, animal models such as ketamine- or amphetamine-induced disruption of sensory gating or working memory are employed.
In Vivo Microdialysis for Extracellular Metabolite Sampling
In vivo microdialysis is a technique used to sample the extracellular fluid from specific brain regions of freely moving animals, allowing for the measurement of neurotransmitter and metabolite levels.
Surgical Procedure:
-
Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of several days post-surgery.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
After a stabilization period to achieve baseline metabolite levels, this compound or vehicle is administered.
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.
-
Collected samples are stored at -80°C until analysis.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.
Sample Preparation (Brain Tissue):
-
Brain tissue is homogenized in a suitable solvent, often an acidic solution or a mixture containing methanol, to precipitate proteins.
-
Internal standards (deuterated analogues of the metabolites) are added to the homogenate for accurate quantification.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and the solvent is evaporated.
-
The dried extract is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[5][6][7]
LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding internal standard to ensure high selectivity and sensitivity.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KAT II.
Caption: A typical experimental workflow for studying this compound's effects in vivo.
Caption: The irreversible inhibition of KAT II by this compound, blocking KYNA production.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that specifically targets the kynurenine pathway by irreversibly inhibiting KAT II. This action leads to a significant and sustained reduction of the neuroactive metabolite kynurenic acid in the brain. The experimental protocols detailed in this guide, including in vivo microdialysis and LC-MS/MS analysis, are crucial for accurately assessing the pharmacodynamic effects of such inhibitors. While the primary impact on KYNA is well-documented, further investigation into the broader metabolic consequences of KAT II inhibition is warranted to fully understand the therapeutic potential and safety profile of compounds like this compound. This technical guide serves as a foundational resource for researchers and drug development professionals working to unravel the complexities of the kynurenine pathway in neurological and psychiatric disorders.
References
- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PF-04859989 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PF-04859989 is a potent and selective irreversible inhibitor of kynurenine aminotransferase II (KAT II), an enzyme responsible for the biosynthesis of kynurenic acid (KYNA) in the brain.[1][2][3] Elevated levels of KYNA have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other psychiatric disorders.[1][4] this compound is a brain-penetrant compound that has been shown to effectively reduce brain KYNA levels in rats, making it a valuable tool for preclinical research in these areas.[1][2][3][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in rat models, along with relevant quantitative data and pathway information.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound in rats based on published studies.
Table 1: Pharmacokinetic and Efficacy Data of this compound in Rats
| Parameter | Value | Administration Route | Dosage | Animal Model | Source |
| Brain KYNA Reduction | ~50% | Subcutaneous (s.c.) | 10 mg/kg | Freely moving rats | [1][2] |
| Time to Max KYNA Reduction | ~1 hour | Subcutaneous (s.c.) | 10 mg/kg | Freely moving rats | [1][4] |
| Duration of Action | ~20 hours | Subcutaneous (s.c.) | 10 mg/kg | Freely moving rats | [1][4] |
| Effect on Dopamine Neurons | Significantly lower number of spontaneously active DA neurons | Intraperitoneal (i.p.) | 5 mg/kg | Male Sprague-Dawley rats | [5] |
| Reversal of KYN-induced KYNA elevation | Significant reversal | Subcutaneous (s.c.) | 32 mg/kg | Rats | [6] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Source |
| Human KAT II | 23 | [5][7] |
| Rat KAT II | 263 | [5][7] |
| Human KAT I | 22,000 | [5] |
| Human KAT III | 11,000 | [5] |
| Human KAT IV | >50,000 | [5] |
Signaling Pathway
This compound acts by inhibiting KAT II, a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is responsible for the production of KYNA, a neuroactive metabolite that is an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the α7 nicotinic acetylcholine receptor.[1] By inhibiting KAT II, this compound reduces the synthesis of KYNA.[1]
References
- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-04859989 in Reducing Brain Kynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04859989 is a potent and selective irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2][3] Elevated levels of KYNA have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other psychiatric disorders.[1][2] By inhibiting KAT II, this compound effectively reduces brain KYNA levels, offering a promising therapeutic strategy for these conditions.[1][4] These application notes provide detailed information on the recommended dosage of this compound for reducing brain KYNA, along with comprehensive experimental protocols for its use in preclinical research.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rats
| Dosage (s.c.) | Animal Model | Brain Region | % Reduction in Kynurenic Acid (KYNA) | Time to Max Effect | Reference |
| 10 mg/kg | Sprague-Dawley Rat | Prefrontal Cortex | ~50% | ~1 hour | [1][2][5] |
| 10 mg/kg | Sprague-Dawley Rat | Striatum | ~40% | Not specified | [6] |
| 10 mg/kg | Sprague-Dawley Rat | Hippocampus | ~40% | Not specified | [6] |
| 3.2 mg/kg | Sprague-Dawley Rat | Prefrontal Cortex | ~20% | ~3 hours | [6] |
| 32 mg/kg | Sprague-Dawley Rat | Prefrontal Cortex | ~72% | ~1 hour | [4][6] |
Table 2: In Vitro Potency of this compound
| Enzyme Target | IC₅₀ (nM) | Reference |
| Human KAT II | 23 | [7][8][9] |
| Rat KAT II | 263 | [7][8][9] |
| Human KAT I | 22,000 | [7] |
| Human KAT III | 11,000 | [7] |
| Human KAT IV | >50,000 | [7] |
Signaling Pathway and Mechanism of Action
This compound acts within the kynurenine pathway, a major route of tryptophan metabolism. By specifically and irreversibly inhibiting KAT II, it prevents the conversion of kynurenine to kynurenic acid. The mechanism of inhibition involves the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the KAT II enzyme.[1][2][3][5]
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution for Subcutaneous Administration
This protocol describes the preparation of a this compound solution suitable for subcutaneous injection in rats.
Materials:
-
This compound hydrochloride
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringes and needles (23-25G)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals, calculate the total mass of this compound hydrochloride needed.
-
Reconstitution: Prepare a stock solution by dissolving this compound hydrochloride in sterile water. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of sterile water.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Dilution to final concentration: Dilute the stock solution with sterile water to the final desired concentration for injection. For a 10 mg/kg dose and an injection volume of 1 mL/kg, the final concentration would be 10 mg/mL. Adjust the concentration based on the desired injection volume.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquot and store at -20°C or -80°C.[4]
Protocol 2: Subcutaneous Administration of this compound in Rats
This protocol outlines the procedure for subcutaneous (s.c.) injection of this compound in rats.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) and needles (23-25G)
-
Animal restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each animal to determine the correct injection volume.
-
Restraint: Gently restrain the rat. This can be done manually by grasping the loose skin at the scruff of the neck or using a suitable restraint device.
-
Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Swab the injection site with 70% ethanol.
-
Injection: Lift a tent of skin at the injection site. Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Administration: Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: In Vivo Microdialysis for Kynurenic Acid Measurement in Rat Prefrontal Cortex
This protocol provides a general guideline for in vivo microdialysis to measure extracellular KYNA levels in the prefrontal cortex of awake, freely moving rats following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the prefrontal cortex (coordinates relative to bregma: e.g., AP +3.2 mm, ML +0.8 mm, DV -2.8 mm).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
Allow a stabilization period of at least 2 hours after probe insertion.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of KYNA levels.
-
-
This compound Administration and Sample Collection:
-
Administer this compound subcutaneously as described in Protocol 2.
-
Continue collecting dialysate samples at the same intervals for several hours to monitor the change in extracellular KYNA concentrations.
-
-
Sample Storage: Store the collected dialysate samples at -80°C until analysis.
Protocol 4: HPLC with Fluorescence Detection for Kynurenic Acid Quantification
This protocol describes the analysis of KYNA in brain microdialysates using HPLC with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium acetate buffer with methanol)
-
KYNA standard solutions
-
Zinc acetate solution (for post-column derivatization, optional but enhances sensitivity)
Procedure:
-
Preparation of Standards: Prepare a series of KYNA standard solutions of known concentrations to generate a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a sodium acetate buffer (e.g., 50 mM, pH 6.2) with a small percentage of organic solvent like methanol.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~344 nm.
-
Emission Wavelength: ~398 nm.
-
For enhanced sensitivity, a post-column reaction with zinc acetate can be employed, which forms a fluorescent complex with KYNA.
-
-
Sample Analysis:
-
Thaw the microdialysate samples.
-
Inject the standards and samples onto the HPLC system.
-
-
Quantification:
-
Identify the KYNA peak in the chromatograms based on the retention time of the standard.
-
Quantify the concentration of KYNA in the samples by comparing the peak area to the calibration curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of kynurenic acid in the central nervous system. The recommended dosage of 10 mg/kg (s.c.) in rats effectively reduces brain KYNA levels by approximately 50%.[1][2][5] The provided protocols offer a comprehensive guide for the preparation, administration, and analysis of this compound's effects in a preclinical setting. Adherence to these detailed methodologies will facilitate reproducible and reliable results in studies aimed at exploring the therapeutic potential of KAT II inhibition.
References
- 1. ltk.uzh.ch [ltk.uzh.ch]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. Determination of kynurenic acid in rat cerebrospinal fluid by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of kynurenic acid in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04859989 in Dopamine Neuron Activity Research
Product: PF-04859989
Target: Kynurenine Aminotransferase II (KAT II)
Application: In Vitro and In Vivo Modulation of Dopamine Neuron Activity
Introduction
This compound is a potent, brain-penetrant, and irreversible inhibitor of kynurenine aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2] KYNA is a neuroactive metabolite of tryptophan that acts as an antagonist at the glycine site of NMDA receptors and at α7 nicotinic acetylcholine receptors.[3][4] Elevated levels of KYNA have been implicated in the pathophysiology of psychiatric disorders such as schizophrenia.[1][5] By inhibiting KAT II, this compound reduces brain KYNA levels, thereby providing a valuable tool for investigating the role of KYNA in regulating dopamine neuron activity and related neurological functions.[1][3]
These application notes provide detailed protocols for utilizing this compound to study its effects on midbrain dopamine neurons, summarizing key quantitative data and visualizing the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| KAT II | Human | 23 nM | [6] |
| KAT II | Rat | 263 nM | [6] |
| KAT I | Human | 22 µM | [6] |
| KAT III | Human | 11 µM | [6] |
| KAT IV | Human | >50 µM | [6] |
In Vivo Effects of this compound on Brain Kynurenic Acid and Dopamine Neuron Activity
| Parameter | Animal Model | Dose & Route | Effect | Time Point | Reference |
| Brain KYNA Levels | Rat | 10 mg/kg, s.c. | ~50% reduction in prefrontal cortex | 1 hour post-dose | [1][2] |
| Brain KYNA Levels | Rat | 5 mg/kg, i.v. | Significant reduction in whole brain | 45 minutes | [3][7] |
| Brain KYNA Levels | Rat | 5 mg/kg, i.p. | Significant reduction in whole brain | 5 hours | [3][7] |
| VTA DA Neuron Firing Rate | Rat | 5 or 10 mg/kg, i.v. | ~50% reduction | Within 45 minutes | [3][4] |
| VTA DA Neuron Burst Activity | Rat | 5 or 10 mg/kg, i.v. | ~50% reduction | Within 45 minutes | [3][4] |
| Spontaneously Active DA Cells | Rat | 5 mg/kg, i.p. | Significant reduction in number | 4-6 hours | [4][6] |
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Recording of Ventral Tegmental Area (VTA) Dopamine Neurons in Rats
This protocol is adapted from Linderholm et al., Neuropharmacology, 2016.[3][4]
1. Animal Preparation:
-
Use male Sprague-Dawley rats.
-
Anesthetize the rats (e.g., with chloral hydrate).
-
Place the animal in a stereotaxic frame.
-
A burr hole is drilled in the skull overlying the VTA.
2. Drug Preparation and Administration:
-
Prepare this compound for intravenous (i.v.) or intraperitoneal (i.p.) administration. A suggested vehicle for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Administer this compound at a dose of 5 or 10 mg/kg (i.v.) to study acute effects on firing and burst activity.[3][4]
-
For studying the number of spontaneously active DA cells, administer this compound at 5 mg/kg (i.p.).[4][6]
3. Electrophysiological Recording:
-
Lower a recording microelectrode into the VTA.
-
Identify dopamine neurons based on established electrophysiological criteria (e.g., long-duration action potentials, slow firing rate, and burst firing pattern).
-
Record baseline neuronal activity.
-
Administer this compound and record the changes in firing rate and burst activity over time.
4. Mechanistic Studies (Optional):
-
To investigate the involvement of specific receptors, pretreat animals with the following antagonists/agonists prior to this compound administration:
5. Data Analysis:
-
Analyze the firing rate (spikes/sec) and burst firing activity.
-
Compare the post-drug activity to the baseline activity.
-
Use appropriate statistical tests to determine significance.
Protocol 2: In Vivo Microdialysis for Measuring Kynurenic Acid Levels in the Prefrontal Cortex
This protocol is based on the methodology described by Dounay et al., ACS Med Chem Lett, 2012.[1]
1. Animal Preparation:
-
Use freely moving rats.
-
Surgically implant a microdialysis guide cannula targeting the prefrontal cortex.
-
Allow for a post-operative recovery period.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to establish basal KYNA levels.
3. Drug Administration:
4. Sample Collection and Analysis:
-
Continue to collect dialysate samples at regular intervals for several hours post-drug administration.
-
Analyze the concentration of KYNA in the dialysates using a sensitive analytical method such as HPLC with fluorescence detection or mass spectrometry.
5. Data Analysis:
-
Express the KYNA concentrations as a percentage of the basal levels for each animal.
-
Plot the time course of the effect of this compound on extracellular KYNA levels.
Visualizations
Caption: Signaling pathway of this compound action on dopamine neurons.
Caption: General experimental workflow for in vivo studies.
References
- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-04859989 in Preclinical Neurological Models
Harnessing a potent KAT II inhibitor for investigating the role of kynurenic acid in neurological disorders.
Introduction: PF-04859989 is a potent, selective, and brain-penetrant irreversible inhibitor of kynurenine aminotransferase II (KAT II).[1][2][3] KAT II is the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[4] Elevated levels of KYNA have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and cognitive impairment, by acting as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor.[2] this compound serves as a critical research tool for investigating the therapeutic potential of reducing brain KYNA levels in preclinical models.
Mechanism of Action: this compound acts as an irreversible inhibitor of KAT II by forming a covalent adduct with the enzyme's cofactor, pyridoxal phosphate (PLP), within the active site.[1][2][3] This covalent modification effectively inactivates the enzyme, leading to a sustained reduction in the synthesis of KYNA from its precursor, L-kynurenine.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Selectivity |
| KAT II | Human | 23[5] | >460-fold vs. other KAT-related enzymes[5] |
| KAT II | Rat | 263[5] | - |
Table 2: In Vivo Efficacy of this compound in Rats
| Dosage (mg/kg, s.c.) | Effect on Brain KYNA Levels | Effect on Dopamine Neuron Activity |
| 3.2 | 20% decrease in basal KYNA[6] | Not Reported |
| 5 | Not Reported | ~50% reduction in firing rate and burst activity within 45 min[7] |
| 10 | 50% reduction in brain KYNA[1][2][3] | ~50% reduction in firing rate and burst activity within 45 min[7] |
| 32 | Nearly complete attenuation of KYN-induced increase in brain KYNA[8] | Not Reported |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the kynurenine pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key preclinical experiments involving this compound are provided below.
Protocol 1: In Vivo Microdialysis for Brain Kynurenic Acid Measurement
This protocol is designed to measure the effect of this compound on extracellular KYNA levels in the brain of freely moving rats.
Materials:
-
This compound
-
Vehicle (e.g., saline or 20% hydroxypropyl-beta-cyclodextrin)
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with fluorescence detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with isoflurane or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a 2-3 hour equilibration period to achieve a stable baseline.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small volume of perchloric acid to prevent degradation.
-
Collect at least 3-4 baseline samples.
-
-
Administration of this compound:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).
-
-
Post-Dosing Sample Collection:
-
Continue collecting dialysate samples for several hours post-administration to monitor the time course of the effect on KYNA levels.
-
-
Sample Analysis:
-
Analyze the KYNA concentration in the dialysate samples using a validated HPLC method with fluorescence detection.
-
Express the results as a percentage of the baseline KYNA concentration.
-
Protocol 2: In Vivo Electrophysiology for Dopamine Neuron Activity
This protocol is used to assess the impact of this compound on the firing rate and pattern of midbrain dopamine neurons.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Anesthetic (e.g., chloral hydrate or urethane)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
Drill a burr hole over the substantia nigra pars compacta or ventral tegmental area.
-
-
Electrode Placement:
-
Slowly lower the recording microelectrode into the target brain region.
-
Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials, and burst firing).
-
-
Baseline Recording:
-
Once a stable dopamine neuron is identified, record its spontaneous firing activity for a baseline period (e.g., 10-15 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously or intraperitoneally.
-
-
Post-Drug Recording:
-
Continuously record the firing activity of the same neuron for an extended period (e.g., 60-90 minutes) to determine the effect of the compound on firing rate and burst activity.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in firing rate (spikes/second) and the percentage of spikes fired in bursts.
-
Compare the post-drug activity to the baseline period.
-
Conclusion
This compound is a valuable pharmacological tool for preclinical research into the role of the kynurenine pathway in neurological and psychiatric disorders. Its ability to potently and selectively inhibit KAT II and consequently reduce brain KYNA levels allows for the investigation of the downstream effects on neurotransmission, neuronal activity, and behavior. The protocols outlined above provide a framework for utilizing this compound to explore the therapeutic potential of KAT II inhibition in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vitro Potency of PF-04859989
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04859989 is a potent, selective, and irreversible inhibitor of kynurenine aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] KAT II catalyzes the conversion of kynurenine to kynurenic acid (KYNA), a neuromodulator implicated in the pathophysiology of several central nervous system disorders, including schizophrenia.[5][6] By inhibiting KAT II, this compound reduces the levels of KYNA, offering a promising therapeutic strategy for these conditions.[5][7][8]
These application notes provide detailed protocols for two common in vitro assays to measure the potency of this compound: a coupled fluorescence-based assay for high-throughput screening and an HPLC-based assay for precise determination of inhibitory activity. Additionally, a protocol for the expression and purification of recombinant human KAT II is included.
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of KAT II by forming a covalent adduct with the enzyme's cofactor, pyridoxal-5'-phosphate (PLP).[5][9][10] This covalent modification inactivates the enzyme, thereby blocking the synthesis of KYNA from kynurenine.
The kynurenine pathway is the primary route for tryptophan degradation in the body. Within this pathway, KAT II plays a crucial role in the brain's production of KYNA. Elevated levels of KYNA have been associated with cognitive deficits and psychiatric disorders. By inhibiting KAT II, this compound effectively reduces the concentration of KYNA in the brain.[5][6]
Figure 1. Kynurenine pathway and the inhibitory action of this compound on KAT II.
Quantitative Data Summary
The inhibitory potency of this compound against various kynurenine aminotransferase isoforms is summarized in the table below. The data highlights the selectivity of this compound for KAT II.
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| This compound | Human KAT II | 23 | Enzyme Assay | [1][2][3] |
| Rat KAT II | 263 | Enzyme Assay | [1][3] | |
| Human KAT I | 22,000 | Enzyme Assay | [1] | |
| Human KAT III | 11,000 | Enzyme Assay | [1] | |
| Human KAT IV | >50,000 | Enzyme Assay | [1] |
Experimental Protocols
Expression and Purification of Recombinant Human His-tagged KAT II
This protocol describes the expression of His-tagged human KAT II in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Figure 2. Workflow for the expression and purification of recombinant KAT II.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing His-tagged human KAT II cDNA
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic (e.g., ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol)
-
Ni-NTA agarose resin
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
Protocol:
-
Transformation: Transform the KAT II expression vector into competent E. coli cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C overnight with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme, DNase I, and protease inhibitors. Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.
-
Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged KAT II with 5 column volumes of Elution Buffer. Collect fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm purity and determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Coupled Fluorescence-Based Assay for KAT II Inhibition
This high-throughput assay measures the production of glutamate, a co-product of the KAT II-catalyzed reaction, through a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, leading to a decrease in fluorescence.
Principle: KAT II converts kynurenine and α-ketoglutarate to KYNA and glutamate. The glutamate produced is then used by glutamate dehydrogenase (GDH) to convert NAD+ to NADH, which is fluorescent. In the presence of a KAT II inhibitor, the production of glutamate is reduced, leading to a decrease in the rate of NADH formation.
Figure 3. Principle of the coupled fluorescence assay for KAT II inhibition.
Materials:
-
Purified recombinant human KAT II
-
This compound
-
Assay Buffer (100 mM potassium phosphate buffer, pH 7.5)
-
L-Kynurenine
-
α-Ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Glutamate dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Protocol:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution containing KAT II and GDH in Assay Buffer.
-
Prepare a 2X substrate solution containing L-kynurenine, α-ketoglutarate, PLP, and NAD+ in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound solution or vehicle (for control wells) to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence at 340 nm excitation and 460 nm emission in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HPLC-Based Assay for KAT II Inhibition
This assay directly measures the formation of KYNA from kynurenine, providing a precise quantification of KAT II activity and its inhibition.
Principle: The enzymatic reaction is allowed to proceed for a defined period and is then stopped. The reaction mixture is analyzed by reverse-phase HPLC to separate KYNA from the substrate and other components. The amount of KYNA produced is quantified by measuring its absorbance at a specific wavelength.
Figure 4. Workflow for the HPLC-based KAT II inhibition assay.
Materials:
-
Purified recombinant human KAT II
-
This compound
-
Reaction Buffer (100 mM potassium phosphate buffer, pH 7.5)
-
L-Kynurenine
-
α-Ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Quenching Solution (e.g., 1 M perchloric acid or 10% trichloroacetic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine Reaction Buffer, KAT II, PLP, and varying concentrations of this compound.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding L-kynurenine and α-ketoglutarate.
-
-
Incubation and Quenching:
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Separate the components using a gradient of Mobile Phase B (e.g., 5% to 50% over 15 minutes) at a flow rate of 1 mL/min.
-
Detect KYNA by monitoring the absorbance at approximately 340 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to KYNA.
-
Create a standard curve using known concentrations of KYNA to quantify the amount produced in each reaction.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described for the fluorescence assay.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the in vitro potency of this compound. The choice between the coupled fluorescence assay and the HPLC-based assay will depend on the specific needs of the study, with the former being more suitable for high-throughput screening and the latter for precise kinetic and mechanistic studies. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data in the evaluation of this compound and other KAT II inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Techniques for Assessing the Brain Penetrance of PF-04859989: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04859989 is a potent and irreversible inhibitor of Kynurenine Aminotransferase II (KAT II), an enzyme implicated in the pathophysiology of schizophrenia and other psychiatric disorders.[1][2][3] A critical attribute for a centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and engage its target in the brain. This document provides a detailed overview of the techniques employed to assess the brain penetrance of this compound, presenting key quantitative data, experimental protocols, and visual workflows to guide researchers in the evaluation of central nervous system (CNS) drug candidates.
Introduction
This compound has been identified as a brain-penetrant inhibitor of KAT II.[1][2][3] The inhibition of this enzyme leads to a reduction in the brain levels of kynurenic acid (KYNA), a neuromodulator that can antagonize N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors.[2] Elevated levels of KYNA have been associated with cognitive deficits observed in schizophrenia.[4] Therefore, the effective delivery of this compound to the brain is paramount to its therapeutic efficacy. The following sections detail the methodologies used to confirm and quantify the brain penetrance of this compound.
Quantitative Data Summary
The brain penetrance of this compound has been evaluated in preclinical species, primarily rats. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Species | Dosing | Method | Reference |
| Free Plasma:Free Brain:CSF Exposure Ratio | 2.7 : 1 : 1.1 | Rat | 10 mg/kg, sc | Pharmacokinetic analysis | [2] |
| Total Brain-to-Plasma AUC Ratio | 1.4 | Rat | Not Specified | Pharmacokinetic analysis | [5] |
| Unbound Brain-to-Unbound Plasma AUC Ratio | 0.6 | Rat | Not Specified | Pharmacokinetic analysis | [5] |
| Reduction in Brain KYNA | ~50% | Rat | 10 mg/kg, sc | In vivo microdialysis | [2] |
| Reduction in Brain KYNA | ~40% | Rat | 10 mg/kg, sc | In vivo microdialysis | [5] |
| Reduction in Brain KYNA | ~20% | Rat | 3.2 mg/kg, sc | In vivo microdialysis | [5] |
| Reduction in Brain KYNA | >50% | Rat | 32 mg/kg, sc | In vivo microdialysis | [5] |
| hKAT II IC50 | 23 nM | - | - | Enzyme Assay | [1][4] |
| rKAT II IC50 | 263 nM | - | - | Enzyme Assay | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and general practices in the field.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the plasma, brain, and cerebrospinal fluid (CSF) concentrations of this compound over time to calculate pharmacokinetic parameters and assess brain penetrance.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used for the study.[1]
-
Drug Administration: this compound is administered, for instance, via subcutaneous (sc) injection at a specified dose (e.g., 10 mg/kg).[2]
-
Sample Collection:
-
Blood: Blood samples are collected at various time points post-dose via tail vein or cardiac puncture. Plasma is separated by centrifugation.
-
Brain: At corresponding time points, animals are euthanized, and brains are rapidly excised. The whole brain or specific regions are collected.
-
CSF: Cerebrospinal fluid is collected from the cisterna magna.
-
-
Sample Processing:
-
Plasma and CSF samples may be used directly or after protein precipitation.
-
Brain tissue is homogenized in a suitable buffer.
-
-
Bioanalysis: The concentration of this compound in all matrices is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are calculated for plasma, brain, and CSF.
-
The brain-to-plasma ratio is calculated to assess the extent of brain penetration. Unbound concentrations are determined by measuring the fraction unbound in plasma and brain homogenate using techniques like equilibrium dialysis.
-
In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the unbound, pharmacologically active concentration of this compound in the brain extracellular fluid (ECF) and to simultaneously assess its effect on KYNA levels.
Protocol:
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).[2]
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of this compound.[2]
-
-
Drug Administration: this compound is administered (e.g., 10 mg/kg, sc) at time zero.[2]
-
Sample Analysis: The concentrations of this compound and KYNA in the dialysate samples are measured by LC-MS/MS.
-
Data Analysis:
-
The baseline levels of KYNA are established from the pre-dose samples.
-
The post-dose KYNA levels are expressed as a percentage of the baseline to determine the extent and duration of KAT II inhibition in the brain.[2]
-
The concentration of this compound in the dialysate represents the unbound concentration in the brain ECF.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the kynurenine pathway.
Experimental Workflow
Caption: Workflow for assessing brain penetrance and target engagement.
Discussion
The assessment of brain penetrance is a multifaceted process that combines in vivo pharmacokinetic studies with pharmacodynamic readouts. For this compound, the data consistently demonstrate that the compound not only crosses the blood-brain barrier but also reaches its target, KAT II, at sufficient concentrations to exert a significant pharmacological effect, namely the reduction of brain KYNA. The free plasma to free brain ratio being close to unity is indicative of good brain exposure. The use of in vivo microdialysis is a powerful technique in this context as it allows for the simultaneous measurement of unbound drug concentrations and the direct impact on the target pathway in a physiological setting.
While in vivo models are crucial, in vitro models of the blood-brain barrier, such as co-cultures of brain endothelial cells with astrocytes, can also be employed in early drug discovery to screen for brain-penetrant compounds.[6][7] These models can provide initial estimates of permeability and identify potential liabilities such as active efflux.[6]
Conclusion
The comprehensive evaluation of this compound using a combination of in vivo pharmacokinetic and pharmacodynamic techniques has been instrumental in establishing its profile as a brain-penetrant KAT II inhibitor. The methodologies outlined in these application notes provide a robust framework for researchers and drug developers to assess the CNS disposition of their compounds, a critical step in the development of new therapies for neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ane.pl [ane.pl]
Application Notes and Protocols for Investigating the Behavioral Effects of PF-04859989
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the behavioral effects of PF-04859989, a potent and irreversible inhibitor of kynurenine aminotransferase II (KAT II). By reducing the synthesis of kynurenic acid (KYNA) in the brain, this compound holds therapeutic potential for cognitive deficits observed in schizophrenia and other neuropsychiatric disorders.[1][2][3][4][5]
Introduction to this compound
This compound is a brain-penetrant compound that selectively inhibits KAT II, the primary enzyme responsible for the synthesis of KYNA in the brain.[1][3][4][5][6] The mechanism of action involves the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of KAT II, leading to irreversible inhibition.[1][3][7] Elevated levels of KYNA are associated with the pathophysiology of cognitive impairments in conditions like schizophrenia by acting as an antagonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors and as a negative allosteric modulator of α7 nicotinic acetylcholine receptors (α7nAChRs).[1][2][8] By lowering brain KYNA levels, this compound is hypothesized to restore normal glutamatergic and cholinergic neurotransmission, thereby improving cognitive function.[2] Preclinical studies in rats have demonstrated that a subcutaneous dose of 10 mg/kg can reduce brain KYNA levels by approximately 50%.[1][3][4][5]
Data Presentation: Summary of Preclinical Findings
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC₅₀ (nM) |
| KAT II | Human | 23[9] |
| KAT II | Rat | 263[9] |
Table 2: In Vivo Effects of this compound in Rats
| Dose and Route | Effect | Time Course | Reference |
| 10 mg/kg, s.c. | ~50% reduction in brain KYNA | Peak effect at ~1 hour, duration up to 20 hours | [3] |
| 3.2 mg/kg, s.c. | ~20% reduction in basal KYNA | By 3 hours post-dose | [10] |
| 10 mg/kg, s.c. | ~40% reduction in basal KYNA | Sustained for at least 4 hours | [10] |
| 32 mg/kg, s.c. | ~60% reduction in basal KYNA | Peak effect at 1 hour, sustained for at least 4 hours | [10] |
| 5 mg/kg, i.p. | Reduction in the number of spontaneously active dopamine neurons | Measured 4-6 hours after administration | [1] |
| 30 mg/kg, i.p. | Reversal of THC-induced cognitive impairment | Administered 1 hour prior to behavioral testing | [11] |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on a cellular level.
Experimental Workflow for Behavioral Studies
A generalized experimental workflow for assessing the impact of this compound on rodent behavior is presented below.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are designed for adult male rats and should be adapted as necessary for specific experimental questions.
Protocol 1: Novel Object Recognition (NOR) Test
This task assesses recognition memory, a component of declarative memory.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Allow each rat to explore the empty arena for 5-10 minutes. This reduces novelty-induced stress during testing.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent actively exploring each object (sniffing, touching with nose or paws).
-
-
Testing (Day 2, after a defined delay):
-
After a retention interval (e.g., 1 hour to 24 hours), return the rat to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the rat to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Discrimination Index (DI): (Time with novel object - Time with familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
Protocol 2: Morris Water Maze (MWM) Test
This task assesses spatial learning and memory, which is dependent on the hippocampus.
Apparatus:
-
A circular pool (e.g., 150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Distal visual cues placed around the room.
Procedure:
-
Acquisition/Training (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the rat in the water facing the wall at one of four starting positions (N, S, E, W).
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
The platform location remains constant throughout the acquisition phase.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Escape Latency: Time to find the platform during acquisition trials.
-
Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: Percentage of time spent in the correct quadrant during the probe trial.
Protocol 3: Attentional Set-Shifting Task (AST)
This task assesses cognitive flexibility and executive function, which are dependent on the prefrontal cortex.
Apparatus:
-
A testing chamber with a starting compartment and a choice area with two digging pots.
-
A variety of digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., essential oils).
-
Food rewards (e.g., a small piece of a sugary cereal).
Procedure: This task involves multiple phases where the rat must learn a rule to find a food reward and then shift its attention to a new rule.
-
Habituation and Pre-training:
-
Familiarize the rats with the digging pots and the food reward in their home cage.
-
Train the rats to dig for the reward in the testing chamber.
-
-
Simple Discrimination (SD): The rat learns to discriminate between two stimuli of the same dimension (e.g., two different digging media).
-
Compound Discrimination (CD): An irrelevant stimulus dimension is introduced (e.g., odors). The rat must continue to attend to the relevant dimension (media).
-
Intra-dimensional (ID) Shift: New exemplars of the same dimensions are used, but the rule remains the same (e.g., new media and new odors, but the media is still the relevant cue).
-
Extra-dimensional (ED) Shift: The previously irrelevant dimension now becomes relevant (e.g., the rat must now attend to the odor to find the reward).
Data Analysis:
-
Trials to Criterion: The number of trials required to reach a set level of performance (e.g., 6 consecutive correct choices) for each phase.
-
An increase in trials to criterion, particularly in the ED shift phase, indicates impaired cognitive flexibility.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of brain kynurenic acid improves cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alterations in rat prefrontal cortex kynurenic acid levels are involved in the enduring cognitive dysfunctions induced by tetrahydrocannabinol exposure during the adolescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Pharmacokinetic Properties of PF-04859989
This technical support center is designed for researchers, scientists, and drug development professionals investigating the kynurenine aminotransferase II (KAT II) inhibitor, PF-04859989. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its suboptimal pharmacokinetic (PK) profile, particularly its rapid metabolism.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the preclinical development of this compound.
Issue 1: Low Oral Bioavailability and High Plasma Clearance
Question: Our in vivo studies with this compound in rats show low and variable plasma concentrations after oral administration, suggesting poor oral bioavailability. What are the likely causes and how can we address this?
Answer:
The primary challenge with this compound, a hydroxamic acid derivative, is its susceptibility to rapid metabolism, particularly first-pass metabolism in the liver.[1] This leads to low oral bioavailability. The hydroxamate group is prone to glucuronidation, a major metabolic pathway that facilitates rapid excretion.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Recommended Actions:
-
Confirm High First-Pass Metabolism:
-
In Vitro: Conduct a liver microsomal stability assay. Rapid degradation of this compound in the presence of liver microsomes and necessary cofactors (e.g., NADPH, UDPGA) will confirm metabolic instability.
-
In Vivo: Compare the Area Under the Curve (AUC) of plasma concentration-time profiles after intravenous (IV) and oral (PO) administration. A significantly lower AUC for the PO route confirms poor oral bioavailability likely due to first-pass metabolism.
-
-
Assess Membrane Permeability:
-
Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). While this compound is known to be brain-penetrant, assessing its intestinal permeability is crucial for understanding its oral absorption.[3]
-
-
Formulation Strategies:
-
Enhance Solubility and Dissolution: Although this compound is water-soluble, formulation can protect it from the harsh gastrointestinal environment and improve absorption.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form and potentially utilizing lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.
-
Nanoparticle encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate transport across the intestinal epithelium.
-
-
-
Structural Modification (Lead Optimization):
-
Consider synthesizing analogs where the hydroxamic acid moiety is replaced with a bioisostere less prone to metabolism. Triazolinones or triazoles have been shown to be effective replacements for the hydroxamate group in other KAT II inhibitors, resulting in significantly improved pharmacokinetic profiles, including reduced clearance and increased oral bioavailability.[4]
-
Issue 2: High Variability in In Vivo Efficacy Studies
Question: We are observing inconsistent reductions in brain kynurenic acid (KYNA) levels in our animal efficacy studies, even at the same dose of this compound. What could be causing this variability?
Answer:
High variability in pharmacodynamic (PD) response is often a consequence of inconsistent drug exposure (pharmacokinetics). The rapid and variable metabolism of this compound can lead to significant inter-animal differences in plasma and brain concentrations.
Logical Relationship Diagram:
Caption: Relationship between PK variability and inconsistent efficacy.
Recommended Actions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
In your in vivo studies, collect satellite blood samples for pharmacokinetic analysis from a subset of animals at various time points.
-
Correlate the plasma and brain concentrations of this compound with the observed reduction in KYNA levels. This will help establish a target exposure range for consistent efficacy.
-
-
Refine Dosing Regimen:
-
Based on PK/PD modeling, you may need to adjust the dose or dosing frequency to achieve and maintain the target exposure.
-
Consider a different route of administration for initial efficacy studies to bypass the variability of oral absorption. Subcutaneous (SC) or intraperitoneal (IP) injections can provide more consistent exposure.[3]
-
-
Control for Experimental Variables:
-
Ensure consistency in animal strain, age, weight, and fasting state, as these can influence drug metabolism and absorption.
-
Prepare fresh dosing solutions for each experiment and verify their concentration and stability.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the known pharmacokinetic parameters for this compound?
-
Table 1: Pharmacokinetic/Pharmacodynamic Parameters of this compound in Rats
Parameter Value Route of Administration Reference Dose for 50% KYNA reduction in prefrontal cortex 10 mg/kg Subcutaneous (sc) [3] Time to max KYNA reduction ~1 hour Subcutaneous (sc) [5] Duration of KYNA reduction Returns to baseline at ~20 hours Subcutaneous (sc) [5] Brain Penetration Yes Subcutaneous (sc) [3] | Human Oral Absorption (Predicted) | 36.7% - 61.2% | In silico prediction |[6] |
-
-
Q2: What is the mechanism of action of this compound?
-
A2: this compound is an irreversible inhibitor of kynurenine aminotransferase II (KAT II). It forms a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme, leading to its inactivation.[7] KAT II is responsible for the conversion of kynurenine to kynurenic acid (KYNA). By inhibiting KAT II, this compound reduces the levels of KYNA in the brain. Elevated KYNA is implicated in the cognitive symptoms of schizophrenia and other neurological disorders.
Kynurenine Pathway Signaling Diagram:
Caption: PF-048599alters the kynurenine pathway.
-
-
Q3: Are there orally active alternatives to this compound?
-
A3: Yes, other KAT II inhibitors with improved oral bioavailability have been developed. For example, BFF-816 is a systemically active KAT II inhibitor that has shown efficacy after oral administration in rats.[8] Additionally, research has focused on replacing the metabolically labile hydroxamic acid group of this compound with more stable bioisosteres like triazolinones, which have demonstrated improved oral bioavailability.[4]
-
III. Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human or rat)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the this compound solution and the liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add this compound solution in HBSS to the apical (A) side of the Transwell.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to confirm monolayer integrity.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a novel formulation of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound formulation for oral gavage
-
This compound solution for intravenous injection
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Animal Preparation:
-
Acclimate rats for at least one week before the study.
-
Fast the animals overnight before dosing, with free access to water.
-
Divide the animals into two groups: oral administration and intravenous administration.
-
-
Drug Administration:
-
Oral Group: Administer the this compound formulation by oral gavage at a specific dose.
-
IV Group: Administer the this compound solution as a bolus injection into a tail vein at a lower dose.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both routes of administration:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions and research objectives. Always adhere to institutional and regulatory guidelines for animal care and use and laboratory safety.
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Discovery of hydroxamate bioisosteres as KAT II inhibitors with improved oral bioavailability and pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues with PF-04859989 hydrochloride.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with PF-04859989 hydrochloride, a potent and irreversible inhibitor of kynurenine aminotransferase II (KAT II).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary mechanism of action?
A1: this compound hydrochloride is a brain-penetrant, irreversible inhibitor of kynurenine aminotransferase II (KAT II).[3] Its mechanism of action involves forming a covalent adduct with the enzyme's cofactor, pyridoxal phosphate (PLP), in the active site, leading to irreversible inhibition.[4] This inhibition reduces the synthesis of kynurenic acid (KYNA) in the brain.[5][6]
Q2: What are the reported solubility characteristics of this compound hydrochloride?
A2: this compound hydrochloride is a white to off-white solid.[1] Its solubility can vary depending on the solvent. It is soluble in water and DMSO.[2][7] For in vivo studies, specific solvent systems are often required to achieve higher concentrations.
Q3: I am observing precipitation when preparing my solution. What should I do?
A3: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to ensure the compound is fully dissolved before use in experiments. For aqueous solutions, filtration through a 0.22 μm filter after dissolution is recommended for sterilization and removal of any remaining particulates.[1]
Q4: Are there any known stability issues with this compound hydrochloride in solution?
A4: Like many hydrochloride salts of weakly basic compounds, this compound hydrochloride could potentially undergo disproportionation in aqueous solutions, especially if the pH is not controlled.[8] This can lead to the precipitation of the less soluble free base. It is advisable to prepare fresh solutions and to be mindful of the solution's pH. Storing stock solutions at low temperatures (-20°C or -80°C) is recommended for long-term stability.[1]
Q5: What is the recommended storage for the solid compound and its stock solutions?
A5: The solid compound should be stored at 4°C, sealed, and away from moisture.[1] For stock solutions in solvent, storage at -80°C for up to 2 years or -20°C for up to 1 year is recommended.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound hydrochloride.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound will not fully dissolve in water at the desired concentration. | The desired concentration exceeds the aqueous solubility limit. | 1. Refer to the solubility data table below to ensure you are within the known solubility limits. 2. Use gentle heating or sonication to aid dissolution.[1] 3. Consider using a co-solvent system if a higher concentration is required for your experiment. |
| Precipitation occurs after the solution cools down. | The compound has limited solubility at room temperature and may have been transiently dissolved by heating. | 1. Maintain a slightly elevated temperature if your experimental setup allows. 2. Prepare a more dilute solution. 3. Use a stabilizing co-solvent system as detailed in the experimental protocols. |
| Cloudiness or precipitation appears in my aqueous stock solution over time. | Possible disproportionation of the hydrochloride salt to the less soluble free base. | 1. Ensure the pH of your aqueous solution is slightly acidic to maintain the salt form. 2. Prepare fresh solutions before each experiment. 3. Store stock solutions in appropriate solvents like DMSO at recommended low temperatures. |
| Inconsistent results in my biological assay. | Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations. | 1. Visually inspect your solution for any particulates before use. 2. Filter the final working solution through a 0.22 μm filter. 3. Perform a concentration verification of your stock solution if possible. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride in various solvents.
| Solvent | Solubility | Notes |
| Water | 100 mg/mL (465.87 mM)[1] | Requires sonication.[1] |
| Water | 20 mg/mL[2] | Clear solution reported.[2] |
| Water | 22 mg/mL[7] | |
| DMSO | 20.83 mg/mL (97.04 mM)[1] | Requires sonication and warming to 60°C.[1] Hygroscopic DMSO can impact solubility.[1] |
| DMSO | 22 mg/mL[7] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.65 mM)[1] | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.65 mM)[1] | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.65 mM)[1] | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of high-purity water.
-
Vortex the solution briefly.
-
Place the solution in an ultrasonic bath until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
For sterile applications, filter the solution through a 0.22 μm syringe filter.
-
Store the solution at the recommended temperature.
Protocol 2: Preparation of a High-Concentration Formulation for In Vivo Studies (Co-solvent System)
This protocol is based on a commonly used vehicle for poorly soluble compounds.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, combine the following in order, ensuring each component is fully mixed before adding the next:
-
100 μL of the DMSO stock solution.
-
400 μL of PEG300.
-
50 μL of Tween-80.
-
450 μL of saline.
-
-
This will yield a 1 mL working solution with a final concentration of 2.5 mg/mL.[1]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Inhibition of KAT II by this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98 HPLC 177943-33-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Troubleshooting inconsistent results in PF-04859989 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with PF-04859989, a potent and irreversible inhibitor of kynurenine aminotransferase II (KAT II).
Troubleshooting Guide
Researchers may encounter variability in their results when using this compound. This guide provides a structured approach to identifying and resolving these inconsistencies.
Question: Why am I observing inconsistent inhibition of KAT II activity in my in vitro assays?
Answer: Inconsistent inhibition can stem from several factors related to compound handling, assay conditions, and reagent quality.
-
Compound Stability and Storage: this compound is susceptible to degradation. Ensure the compound is stored under the recommended conditions (-20°C for up to one year, or -80°C for up to two years) and protected from moisture.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solubility Issues: Incomplete solubilization of this compound can lead to inaccurate concentrations in your assay. This compound hydrochloride is soluble in water (20 mg/mL) and DMSO (22 mg/mL).[2][3] Always ensure the compound is fully dissolved before adding it to your assay. For in vivo preparations, specific solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve higher concentrations.[1]
-
Irreversible Inhibition Kinetics: As an irreversible inhibitor, this compound forms a covalent adduct with the pyridoxal phosphate (PLP) cofactor of KAT II.[4][5][6] The kinetics of this inhibition are time-dependent. Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments to allow for the covalent bond to form.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant KAT II enzyme can significantly impact the results. Use a highly purified and active enzyme preparation. Variations between batches of the enzyme can also contribute to inconsistency. It is advisable to characterize each new batch of enzyme.
-
Cofactor Concentration: The mechanism of action involves interaction with the PLP cofactor.[4][5][6] Ensure that the concentration of PLP in your assay buffer is saturating and consistent, as fluctuations could affect the apparent inhibitory potency of this compound.
Question: My in vivo experiments show variable reduction in brain kynurenic acid (KYNA) levels. What could be the cause?
Answer: In vivo efficacy can be influenced by factors related to the formulation, administration route, and animal model.
-
Formulation and Administration: The method of preparing and administering this compound is critical. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, ensure the compound is completely dissolved and the formulation is stable.[1][4] Precipitation of the compound upon injection can lead to variable absorption and bioavailability. As recommended for in vivo experiments, the working solution should be freshly prepared.[1]
-
Pharmacokinetics: this compound is brain-penetrant, but its pharmacokinetic profile can vary between species and even between individual animals.[4][6] Factors such as age, sex, and health status of the animals can influence drug metabolism and distribution. A dose of 10 mg/kg (s.c.) has been shown to reduce brain KYNA by 50% in rats.[4][6]
-
Animal Model: There is a known species difference in the potency of this compound, with approximately a 10-fold lower potency for rat KAT II compared to human KAT II.[4][7] This should be taken into account when translating results from rodent models to potential human applications.
-
Timing of Measurement: The reduction of KYNA levels is time-dependent. In rats, a significant reduction in brain KYNA is observed following administration of this compound.[4][8] It is crucial to adhere to a strict and consistent time course for tissue collection or microdialysis sampling after drug administration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of kynurenine aminotransferase II (KAT II).[1][4] It forms a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the enzyme, leading to its inactivation.[4][5][6]
Q2: How selective is this compound for KAT II?
A2: this compound is highly selective for KAT II over other kynurenine aminotransferases (KAT I, III, and IV).[1][4] The IC50 values for human KAT I, III, and IV are significantly higher than for human KAT II.[1]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound hydrochloride is soluble in water and DMSO.[2][3] For long-term storage, it is recommended to store the solid compound at -20°C for up to one year or -80°C for up to two years, protected from moisture.[1] Stock solutions should be stored at -80°C and freeze-thaw cycles should be minimized.[1]
Q4: Are there any known off-target effects of this compound?
A4: While highly selective for KAT II, a study has shown that this compound can also inhibit glutamate oxaloacetate transaminase 1 (GOT1) with an IC50 of 8 µM.[3] Researchers should consider this potential off-target effect, especially at higher concentrations.
Data Presentation
Table 1: In Vitro Potency of this compound
| Enzyme Target | Species | IC50 (nM) |
| KAT II | Human | 23[1][4] |
| KAT II | Rat | 263[1][4] |
| KAT I | Human | 22,000[1] |
| KAT III | Human | 11,000[1] |
| KAT IV | Human | >50,000[1] |
| GOT1 | Not Specified | 8,000[3] |
Table 2: In Vivo Efficacy of this compound in Rats
| Dose (mg/kg, s.c.) | Brain Region | % Reduction in KYNA |
| 3.2 | Prefrontal Cortex | 20%[8] |
| 10 | Prefrontal Cortex | 40-50%[4][8] |
| 32 | Prefrontal Cortex | ~80%[8] |
| 10 | Hippocampus | Comparable to PFC[8] |
| 10 | Striatum | Comparable to PFC[8] |
Experimental Protocols
Protocol 1: In Vitro KAT II Inhibition Assay
-
Reagents:
-
Recombinant human or rat KAT II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
This compound (inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., for measuring kynurenic acid production)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the KAT II enzyme, PLP, and this compound dilutions.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the irreversible binding to occur.
-
Initiate the enzymatic reaction by adding the substrates (L-kynurenine and α-ketoglutarate).
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the amount of kynurenic acid produced using a suitable detection method (e.g., fluorescence or HPLC).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Measurement of Brain Kynurenic Acid Levels
-
Animals:
-
Adult male Sprague-Dawley rats (or other appropriate rodent model).
-
-
Reagents:
-
This compound
-
Vehicle (e.g., saline or a formulation as described in the troubleshooting section)
-
Anesthetics
-
Perfusion solutions (e.g., saline and paraformaldehyde)
-
-
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound to the animals via the desired route (e.g., subcutaneous injection).
-
At a predetermined time point after administration (e.g., 1, 2, or 4 hours), euthanize the animals using an approved method.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Homogenize the brain tissue in a suitable buffer.
-
Process the homogenate to precipitate proteins (e.g., with perchloric acid).
-
Analyze the supernatant for kynurenic acid levels using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the KYNA levels in the this compound-treated group to the vehicle-treated control group to determine the percent reduction.
-
Visualizations
Caption: Kynurenine pathway and the inhibitory action of this compound on KAT II.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥98% (HPLC), KAT II inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to minimize the fast metabolism of PF-04859989 in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04859989. The focus is on addressing its known rapid in vivo metabolism and providing strategies to minimize this issue during experimentation.
Troubleshooting Guides
Issue: Rapid In Vivo Clearance of this compound
This compound is a potent, brain-penetrant, irreversible inhibitor of kynurenine aminotransferase II (KAT II)[1][2][3][4][5]. However, a significant challenge in its in vivo application is its poor pharmacokinetic profile, which is attributed to rapid metabolism[6][7]. As a cyclic hydroxamic acid, this compound is susceptible to metabolic breakdown through several pathways.
Potential Metabolic Pathways for this compound
The primary metabolic liabilities of the hydroxamic acid moiety include:
-
Hydrolysis by Esterases: Arylesterases and carboxylesterases present in plasma and tissues can hydrolyze the hydroxamic acid group[8].
-
Oxidation by Cytochrome P450 (CYP) Enzymes: CYP-mediated oxidation can convert the hydroxamic acid to the corresponding carboxylic acid, leading to an inactive metabolite[8][9].
-
Conjugation Reactions: The hydroxamic acid can undergo O-glucuronidation or O-sulfation.
The dihydroquinolinone scaffold may also be subject to metabolism.
Observed In Vivo Pharmacodynamic Profile of this compound in Rats
Table 1: Rat Pharmacokinetic and Pharmacodynamic Data for this compound
| Parameter | Value | Species | Dose | Route | Reference |
| Brain Concentration | 39.3 nM (free) | Rat | 10 mg/kg | s.c. | [2] |
| Plasma Concentration | 105 nM (free) | Rat | 10 mg/kg | s.c. | [2] |
| CSF Concentration | 43.2 nM | Rat | 10 mg/kg | s.c. | [2] |
| Time to Peak KYNA Reduction | ~1 hour | Rat | 10 mg/kg | s.c. | [2] |
| Duration of KYNA Reduction | ~20 hours | Rat | 10 mg/kg | s.c. | [2][10] |
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound is showing a shorter-than-expected duration of action. What could be the cause?
A1: The most likely cause is the rapid in vivo metabolism of this compound. As a cyclic hydroxamic acid, it is prone to rapid clearance, primarily through hydrolysis by plasma esterases and oxidation by hepatic cytochrome P450 enzymes[8][9]. This leads to a decrease in the concentration of the active compound at the target site over time.
Q2: How can I minimize the fast metabolism of this compound in my in vivo experiments?
A2: Several strategies can be employed to mitigate the rapid metabolism of this compound:
-
Co-administration with a Carboxylesterase Inhibitor: Since hydroxamic acids are substrates for carboxylesterases, co-administering a known inhibitor of these enzymes could prolong the half-life of this compound[11][12][13]. It is crucial to first establish that carboxylesterases are indeed a major metabolic pathway for this specific compound in the species being studied.
-
Chemical Modification (Deuteration): Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect. Identifying these "metabolic soft spots" is the first step in this approach.
-
Alternative Routes of Administration: To bypass first-pass metabolism in the liver, consider administration routes other than oral, such as subcutaneous or intravenous injection[14].
-
Formulation Strategies: Encapsulating this compound in protective delivery systems like liposomes or polymeric nanoparticles may shield it from plasma esterases and reduce its clearance[15][16][17][18].
Q3: What are the likely metabolic "soft spots" on the this compound molecule?
A3: Based on the metabolism of similar compounds, the primary metabolic soft spots are likely:
-
The Hydroxamic Acid Group: This is the most probable site of initial metabolic attack via hydrolysis or oxidation[8][9].
-
The Dihydroquinolinone Ring: This scaffold could be susceptible to aromatic hydroxylation or other oxidative modifications by CYP enzymes.
Identifying the exact sites of metabolism would require in vitro metabolism studies with liver microsomes or hepatocytes followed by metabolite identification using mass spectrometry.
Q4: Are there any known inhibitors of carboxylesterases that I could use in my experiments?
A4: Yes, several compounds are known to inhibit carboxylesterases and could potentially be used to reduce the metabolism of this compound. However, their use in your specific experimental model would require careful validation. Some examples include:
-
Benzil: A potent and reversible inhibitor of carboxylesterases[13].
-
Bis(p-nitrophenyl) phosphate (BNPP): An irreversible inhibitor often used in in vitro studies[11].
-
Loperamide: Found to inhibit both CES1 and CES2[12].
It is important to note that these inhibitors may have their own pharmacological effects and potential for drug-drug interactions.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol allows for the determination of the intrinsic clearance of this compound in liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., rat, human)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction and for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., a high-clearance compound and a low-clearance compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate this compound (final concentration typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the rate of disappearance (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol aims to identify the major metabolites of this compound formed during in vitro metabolism.
Materials:
-
Samples from the in vitro metabolic stability assay (or from a scaled-up incubation)
-
High-resolution mass spectrometer coupled with a liquid chromatography system
Procedure:
-
Analyze the quenched samples from the metabolic stability assay using LC-MS/MS.
-
In addition to monitoring the parent compound, perform a full scan or data-dependent scan to detect potential metabolites.
-
Look for masses corresponding to expected metabolic transformations, such as:
-
Hydrolysis of the hydroxamic acid to a carboxylic acid (+1 Da)
-
Hydroxylation of the aromatic ring (+16 Da)
-
Glucuronidation (+176 Da)
-
Sulfation (+80 Da)
-
-
Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm their identity by comparing the fragmentation pattern with that of the parent compound.
Visualizations
Caption: Potential metabolic pathways of this compound.
Caption: Experimental workflow to address this compound metabolism.
References
- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 17. jocpr.com [jocpr.com]
- 18. jocpr.com [jocpr.com]
Strategies to improve the stability of PF-04859989 in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the stability of PF-04859989 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound solutions.
Q1: I observed a decrease in the potency of my this compound solution over a short period. What could be the cause?
A1: A decrease in potency is likely due to the chemical degradation of this compound. As a cyclic hydroxamic acid, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light and oxygen. To identify the specific cause, it is recommended to conduct a forced degradation study.
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your solution is a strong indicator of chemical degradation. Oxidation of the hydroxamic acid moiety or other parts of the molecule can lead to the formation of colored byproducts. You should discard the solution and prepare a fresh batch, taking precautions to minimize exposure to oxygen and light.
Q3: I have observed precipitation in my aqueous stock solution of this compound after storage. What should I do?
A3: Precipitation may occur due to several reasons:
-
Poor Solubility: While this compound hydrochloride is reported to be soluble in water, its solubility may be limited under certain pH conditions or in the presence of other solutes.
-
Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.
-
pH Shift: The pH of your solution may have changed upon storage, affecting the solubility of the compound.
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
If warming is ineffective, consider preparing a fresh stock solution at a slightly lower concentration.
-
Ensure the pH of your solution is within a stable range for this compound. For hydroxamic acids, neutral to slightly acidic pH is often preferred to minimize hydrolysis.
-
Consider using a co-solvent system or a formulation aid like cyclodextrins to improve solubility and stability.[1]
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To enhance the stability of this compound in solution, consider the following strategies:
-
pH Control: Maintain the pH of your aqueous solutions in a weakly acidic to neutral range (pH 4-7) using a suitable buffer system. Avoid strongly acidic or alkaline conditions, which can catalyze the hydrolysis of the hydroxamic acid group.
-
Protection from Light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect them from light-induced degradation.
-
Inert Atmosphere: For long-term storage or for sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation.
-
Temperature Control: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For working solutions, maintain them at 4°C and use them as quickly as possible.
-
Formulation with Excipients: Consider using excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound. This can protect the molecule from degradation and improve its solubility.[1]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability and handling of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound hydrochloride is soluble in water and DMSO.[1] For biological experiments, DMSO is a common choice for initial stock solutions, which can then be further diluted in aqueous buffers. When using DMSO, it is crucial to use a high-purity, anhydrous grade to minimize the introduction of water that could contribute to hydrolysis.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemistry of hydroxamic acids, the likely degradation products of this compound could include:
-
Hydrolysis product: The corresponding carboxylic acid formed by the cleavage of the N-OH bond.
-
Oxidation products: Various oxidized species, potentially leading to ring opening or modification of the hydroxamic acid group.
-
Photodegradation products: A mixture of products arising from the interaction with light.
To definitively identify the degradation products, a forced degradation study followed by analysis using techniques like LC-MS is necessary.
Q3: How should I store the solid form of this compound?
A3: The solid form of this compound hydrochloride should be stored at 4°C, protected from moisture and light.[1] Keeping the compound in a desiccator can help to prevent the absorption of moisture.
Q4: Are there any known incompatibilities of this compound with common buffer components?
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | 20 mg/mL | |
| DMSO | 20.83 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -20°C or -80°C | Up to 1 year |
| Stock Solution | Water | -20°C or -80°C | Up to 6 months |
| Working Solution | Aqueous Buffer | 4°C | Use within 24 hours |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Hydrochloride
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO or sterile, purified water
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.
-
Control Sample: Keep an aliquot of the this compound stock solution at 4°C, protected from light.
-
-
Analysis:
-
At the end of the incubation period, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.
-
If significant degradation is observed, analyze the stressed samples by LC-MS to identify the mass of the degradation products.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
Dealing with the irreversible nature of PF-04859989 inhibition in washout experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-04859989, a potent and irreversible inhibitor of kynurenine aminotransferase II (KAT II). This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments, with a particular focus on addressing the challenges posed by the inhibitor's irreversible nature in washout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible inhibitor of kynurenine aminotransferase II (KAT II).[1][2][3] It functions by forming a covalent adduct with the pyridoxal phosphate (PLP) cofactor within the active site of the KAT II enzyme.[4][5][6] This covalent modification leads to the inactivation of the enzyme.
Q2: Why is a washout experiment critical when working with this compound?
A2: Washout experiments are essential to differentiate between reversible and irreversible inhibition. For an irreversible inhibitor like this compound, the inhibitory effect should persist even after the compound is removed from the experimental system.[4][7] In contrast, the activity of a reversible inhibitor would be restored upon its removal. This is a key validation step to confirm the covalent and lasting nature of the inhibition.
Q3: What is the primary signaling pathway affected by this compound?
A3: this compound primarily impacts the kynurenine pathway of tryptophan metabolism.[1][2][8] KAT II is a key enzyme in this pathway, responsible for the conversion of kynurenine to kynurenic acid (KYNA).[2][5][8] By irreversibly inhibiting KAT II, this compound leads to a sustained reduction in the levels of KYNA. Elevated levels of KYNA have been associated with cognitive deficits in conditions like schizophrenia.
Troubleshooting Guide
Issue 1: Inconsistent or partial recovery of enzyme activity after washout of a supposed reversible control inhibitor.
-
Possible Cause 1: Insufficient Washing. The reversible inhibitor may not have been completely removed from the system.
-
Troubleshooting Step: Increase the number of wash steps and/or the volume of the wash buffer. Ensure thorough mixing during each wash. Consider including a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01-0.05%) in the wash buffer to help remove non-specifically bound compound.
-
-
Possible Cause 2: Compound Stickiness. The reversible inhibitor may be "sticky" and adsorb to plasticware or cellular membranes, leading to a slow leaching back into the assay medium.
-
Troubleshooting Step: Pre-coat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA). Use low-adhesion plasticware. Validate the washout procedure by measuring the concentration of the reversible inhibitor in the final wash solution and the assay medium to ensure it is below the level of detection or its effective concentration.
-
-
Possible Cause 3: Slow Dissociation of the Reversible Inhibitor. The reversible inhibitor may have a very slow off-rate (long residence time), mimicking irreversible inhibition within the timeframe of the experiment.
-
Troubleshooting Step: Extend the duration of the post-washout incubation period to allow for complete dissociation. Consult literature for the known kinetic parameters (k_off) of the reversible inhibitor.
-
Issue 2: Apparent recovery of enzyme activity after this compound washout.
-
Possible Cause 1: Insufficient Incubation Time with this compound. The covalent bond formation is a time-dependent process. Insufficient incubation may lead to incomplete inactivation of the enzyme.
-
Troubleshooting Step: Increase the pre-incubation time of the enzyme with this compound before the washout. It is recommended to perform a time-course experiment to determine the optimal incubation time for complete inactivation.
-
-
Possible Cause 2: New Enzyme Synthesis (in cell-based assays). In cellular experiments, the cell may synthesize new KAT II enzyme during the post-washout period, leading to an apparent recovery of activity.[6]
-
Troubleshooting Step: Include a protein synthesis inhibitor, such as cycloheximide, in the post-washout medium as a control. This will help to distinguish between the dissociation of the inhibitor and the synthesis of new enzyme.
-
-
Possible Cause 3: Incomplete Covalent Adduct Formation. The concentration of this compound used may not have been sufficient to drive the covalent modification to completion.
-
Troubleshooting Step: Increase the concentration of this compound during the initial incubation. A concentration of at least 10-fold higher than the IC50 is generally recommended to ensure saturation of the target.
-
Quantitative Data
Table 1: Inhibitory Potency of this compound and Comparative Inhibitors against Kynurenine Aminotransferase II (KAT II)
| Compound | Target | Mechanism | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| This compound | Human KAT II | Irreversible | 23 | 1.2 x 10⁵ | [1][5] |
| This compound | Rat KAT II | Irreversible | 263 | - | [1][3] |
| BFF-122 | Human KAT II | Irreversible | ~1000 | - | [8] |
| (S)-ESBA | Human KAT II | Reversible, Competitive | ~10,000 | - | [9] |
Note: k_inact/K_I is a more accurate measure of potency for irreversible inhibitors as it accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact). A higher value indicates greater potency.
Experimental Protocols
Protocol 1: Cell-Based Washout Assay to Confirm Irreversible Inhibition of KAT II
Objective: To determine if the inhibition of KAT II activity by this compound persists after the removal of the compound from the cell culture medium.
Materials:
-
Cells expressing KAT II (e.g., primary astrocytes or a suitable cell line)
-
Cell culture medium
-
This compound
-
A reversible KAT II inhibitor (e.g., (S)-ESBA) as a control
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
KAT II activity assay kit or established protocol
-
Protein synthesis inhibitor (e.g., cycloheximide) - optional
Procedure:
-
Cell Plating: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Treat cells with this compound at a concentration of at least 10x its IC50.
-
Treat a set of wells with the reversible inhibitor at a concentration of at least 10x its IC50.
-
Treat a set of wells with the vehicle control.
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for target engagement and covalent modification.
-
-
Washout:
-
Aspirate the medium containing the inhibitors.
-
Wash the cells three times with pre-warmed, serum-free medium or PBS. Be gentle to avoid detaching the cells.
-
-
Post-Washout Incubation:
-
Add fresh, complete medium to the washed cells.
-
For one set of this compound-treated wells, add medium containing a protein synthesis inhibitor to control for new enzyme synthesis.
-
Incubate the cells for a desired period (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Activity Assay:
-
At the end of the post-washout incubation, wash the cells once with PBS and then lyse the cells.
-
Measure the KAT II activity in the cell lysates according to your established protocol.
-
Normalize the activity to the total protein concentration in each lysate.
-
Expected Results:
-
Vehicle Control: High KAT II activity.
-
Reversible Inhibitor: KAT II activity should recover to a level similar to the vehicle control after the washout.
-
This compound: KAT II activity should remain significantly inhibited compared to the vehicle control, even after the washout and extended incubation.
-
This compound + Protein Synthesis Inhibitor: Inhibition should be sustained, confirming that the lack of recovery is not due to new enzyme synthesis.
Protocol 2: Biochemical Washout (Jump Dilution) Assay with Purified KAT II
Objective: To directly assess the reversibility of this compound binding to purified KAT II enzyme.
Materials:
-
Purified recombinant KAT II enzyme
-
Assay buffer
-
This compound
-
A reversible KAT II inhibitor
-
Vehicle control (e.g., DMSO)
-
Substrate for KAT II (L-kynurenine and α-ketoglutarate)
-
Detection reagents for measuring kynurenic acid production
Procedure:
-
Enzyme-Inhibitor Pre-incubation:
-
In a low-volume format, pre-incubate a concentrated solution of KAT II with a saturating concentration of this compound (e.g., 100x IC50).
-
Prepare parallel incubations with the reversible inhibitor and vehicle control.
-
Incubate for a sufficient time to allow for maximal covalent modification by this compound.
-
-
Jump Dilution and Reaction Initiation:
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a larger volume of assay buffer containing the KAT II substrates. This "jump dilution" effectively reduces the concentration of the unbound inhibitor to a sub-inhibitory level.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the production of kynurenic acid over time using a continuous or discontinuous assay method.
-
-
Data Analysis:
-
Plot the enzyme activity (rate of product formation) over time.
-
For the reversible inhibitor, you should observe a recovery of enzyme activity as the inhibitor dissociates from the enzyme following dilution.
-
For this compound, there should be no significant recovery of enzyme activity, indicating that the inhibition is irreversible.
-
Visualizations
Caption: Kynurenine Pathway and this compound Inhibition.
Caption: Experimental Workflows for Washout Assays.
Caption: Troubleshooting Logic for Washout Experiments.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated kynurenine pathway metabolism during neurodevelopment: Implications for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors. | Semantic Scholar [semanticscholar.org]
How to account for species differences in PF-04859989 potency (human vs. rat).
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and accounting for the species-specific differences in the potency of PF-04859989, an irreversible inhibitor of kynurenine aminotransferase II (KAT II), between human and rat models.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency of this compound in our human-based assays compared to our rat models. Is this expected?
A1: Yes, a significant difference in potency is expected. This compound is approximately 10-fold more potent at inhibiting human KAT II than rat KAT II.[1][2] This is a known characteristic of the compound and is crucial to consider when designing and interpreting cross-species experiments.
Q2: What is the underlying reason for the difference in this compound potency between humans and rats?
A2: The difference in potency is attributed to sequence variants between the human and rat KAT II enzymes.[1] These variations in the amino acid sequence of the enzyme's active site likely alter the binding affinity and/or the rate of covalent bond formation with this compound.
Q3: How does this compound inhibit KAT II?
A3: this compound is an irreversible inhibitor that forms a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of KAT II.[1][3] This covalent modification permanently inactivates the enzyme.
Q4: What are the reported IC50 values for this compound against human and rat KAT II?
A4: The reported IC50 values for this compound are 23 nM for human KAT II (hKAT II) and 263 nM for rat KAT II (rKAT II).[2][4][5]
Troubleshooting Guide
Issue: My in vivo rat study with this compound is not showing the expected efficacy based on my in vitro human cell line data.
-
Troubleshooting Step 1: Dose Adjustment. Have you accounted for the ~10-fold lower potency of this compound in rats? Doses that are effective in human-based in vitro systems may need to be significantly increased in rat models to achieve a comparable level of target engagement. For instance, a dose of 10 mg/kg (sc) in rats has been shown to reduce brain kynurenic acid by 50%.[1][3]
-
Troubleshooting Step 2: Verify Target Engagement. Are you measuring the direct downstream effects of KAT II inhibition in your rat model? It is recommended to measure kynurenic acid (KYNA) levels in the relevant tissue (e.g., brain) to confirm that this compound is effectively inhibiting KAT II in vivo.[1][6]
-
Troubleshooting Step 3: Pharmacokinetic Analysis. Have you characterized the pharmacokinetic profile of this compound in your rat strain? Differences in absorption, distribution, metabolism, and excretion (ADME) between species can impact drug exposure at the target site. While this compound is known to be brain-penetrant in rats, confirming its concentration in the target tissue is advisable.[1][7]
-
Troubleshooting Step 4: Review Experimental Design. Ensure that the experimental endpoints in your rat study are directly comparable to the readouts from your human cell line assays. Differences in the biological context (e.g., cellular environment, presence of other metabolic pathways) can influence the observed effects.
Quantitative Data Summary
The following table summarizes the reported potency of this compound against human and rat KAT II.
| Species | Enzyme | IC50 (nM) | Reference |
| Human | KAT II | 23 | [2][4][5] |
| Rat | KAT II | 263 | [2][4][5] |
Experimental Protocols
Determination of IC50 for KAT II Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human or rat KAT II.
Materials:
-
Recombinant human KAT II or rat KAT II
-
This compound
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent for kynurenic acid (KYNA)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant KAT II enzyme to the desired concentration in assay buffer containing PLP.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Pre-incubation: Add a fixed volume of the diluted enzyme to each well of the microplate. Add the serially diluted this compound or vehicle control to the respective wells. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and α-ketoglutarate to each well.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent to quantify the amount of KYNA produced. The specific detection method may vary (e.g., fluorescence, HPLC).
-
Data Analysis: Measure the signal corresponding to KYNA concentration using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound Inhibition of KAT II.
Caption: Experimental Workflow for IC50 Determination.
Caption: Troubleshooting Logic for In Vivo Studies.
References
- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential side effects of PF-04859989 in animal studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential side effects of PF-04859989 in animal studies. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions.
Troubleshooting Guides
Issue 1: Observed Neurological Abnormalities (e.g., tremors, ataxia, altered gait)
Q: We are observing tremors and an unsteady gait in rats treated with this compound. What could be the cause and how can we address this?
A: Neurological signs such as tremors and ataxia are potential side effects stemming from the mechanism of action of this compound. The compound is an irreversible inhibitor of kynurenine aminotransferase II (KAT II), forming a covalent bond with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), a critical form of Vitamin B6.[1][2] This can lead to a functional deficiency of PLP, which is essential for the synthesis of several neurotransmitters.[3]
Mitigation Strategies:
-
Dose Adjustment: Evaluate if a lower dose of this compound can achieve the desired reduction in kynurenic acid without causing severe neurological effects. Dose-response studies in rats have shown that a subcutaneous dose of 10 mg/kg can reduce brain kynurenic acid by 50%.[1][2] Lower doses may still provide a significant biological effect with a better safety margin.
-
Pyridoxine (Vitamin B6) Supplementation: Consider co-administering pyridoxine. While not specifically tested with this compound, providing an excess of the precursor to PLP may help to saturate other PLP-dependent enzymes, potentially mitigating the effects of its sequestration by this compound. The appropriate dose and timing of pyridoxine supplementation would need to be determined empirically, starting with doses known to be safe in the species being studied.
-
Close Monitoring: Implement a detailed neurological scoring system to systematically track the onset and severity of any abnormalities. This will help in establishing a clear dose-response relationship for the adverse effects.
Experimental Protocol: Monitoring Neurological Signs
-
Frequency: Observe animals at baseline and at regular intervals post-dose (e.g., 1, 4, 8, and 24 hours) for the first few days of the study, and then daily.
-
Parameters to Score:
-
Gait and Posture: Normal, ataxic, circling, hunched.
-
Tremors: Absent, mild, moderate, severe.
-
Righting Reflex: Time to right when placed on the back.
-
General Activity: Normal, hypoactive, hyperactive.
-
Issue 2: Reduced Food and Water Intake and Weight Loss
Q: Our mice are showing a significant decrease in food and water consumption, leading to weight loss after administration of this compound. What are the potential causes and solutions?
A: Reduced food and water intake can be a non-specific sign of toxicity. With this compound, this could be linked to general malaise or specific neurological effects that impair the animals' ability to eat and drink. Vitamin B6 deficiency is also known to cause growth retardation.
Mitigation Strategies:
-
Supportive Care: Provide highly palatable and easily accessible food and water sources. This can include wet mash or gel-based hydration packs.
-
Dose and Formulation Review: Ensure the dose is appropriate and that the vehicle used for formulation is not contributing to the adverse effects. The solubility of this compound hydrochloride is 20 mg/mL in water.
-
Monitor Body Weight and Food/Water Intake Daily: This is critical for early detection of adverse effects and for making informed decisions about dose adjustments or study termination for individual animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its potential side effects?
A1: this compound is a potent and selective irreversible inhibitor of kynurenine aminotransferase II (KAT II).[1][2] It works by forming a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of the enzyme.[1] This irreversible binding effectively inactivates the enzyme. The primary concern for side effects arises from this mechanism, as PLP is a vital cofactor for over 100 other enzymes in the body, involved in processes like neurotransmitter synthesis and amino acid metabolism.[3] Systemic depletion of available PLP could lead to a range of off-target effects. One study noted that this compound did not proceed to clinical studies likely due to toxicity from its irreversible interaction with PLP.[4]
Q2: What are the known effects of this compound on the central nervous system in animal models?
A2: In rats, this compound is brain-penetrant and has been shown to reduce brain levels of kynurenic acid by approximately 50% at a dose of 10 mg/kg (s.c.).[1][2] Another study in rats found that intraperitoneal administration of 5 mg/kg of this compound resulted in a significantly lower number of spontaneously active dopamine neurons in the ventral tegmental area (VTA).[5][6]
Q3: Are there any specific toxicology data available for this compound?
A3: Publicly available, detailed toxicology studies on this compound are limited. The Safety Data Sheet (SDS) for this compound hydrochloride does not list specific organ toxicities but provides general handling and safety precautions.[7] The potential for toxicity is largely inferred from its mechanism of action involving irreversible PLP binding.
Q4: Can pyridoxine (Vitamin B6) supplementation be used to mitigate the side effects of this compound?
A4: While there are no specific studies that have evaluated pyridoxine supplementation as a mitigation strategy for this compound-induced side effects, it is a rational approach based on the compound's mechanism of action. By providing an excess of pyridoxine, the precursor to PLP, it may be possible to replenish the PLP pool for other essential enzymes. Researchers considering this approach should carefully design pilot studies to determine the optimal dose and timing of pyridoxine administration relative to this compound dosing.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rats
| Dose | Route of Administration | Species | Effect | Reference |
| 10 mg/kg | Subcutaneous (s.c.) | Rat | 50% reduction in brain kynurenic acid | [1][2] |
| 5 mg/kg | Intraperitoneal (i.p.) | Rat | Significantly lower number of spontaneously active dopamine neurons | [5][6] |
Table 2: Potential Side Effects Inferred from PLP Depletion
| System | Potential Side Effect |
| Neurological | Seizures, peripheral neuropathy, tremors, ataxia |
| Dermatological | Rashes, dermatitis |
| Hematological | Anemia |
| General | Growth retardation, weight loss |
Mandatory Visualization
Caption: Mechanism of this compound action on the kynurenine pathway.
Caption: Workflow for monitoring and mitigating side effects in animal studies.
References
- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Refinements to experimental protocols using PF-04859989 for better data reproducibility.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PF-04859989, a potent and irreversible inhibitor of kynurenine aminotransferase II (KAT II). The information is tailored for researchers, scientists, and drug development professionals to enhance data reproducibility.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is designed to help you identify and resolve potential issues in your experiments involving this compound.
Q1: I am not observing the expected decrease in kynurenic acid (KYNA) levels after treating my cells or tissues with this compound. What could be the reason?
A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: this compound hydrochloride is stable for at least two years when stored at -20°C.[1] Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh stock solutions and aliquot them for single use.
-
Solubility: this compound hydrochloride is soluble in aqueous solutions.[1] However, if you are using a different form or have solubility issues in your specific media, ensure the compound is fully dissolved. Sonication may aid dissolution.
-
Concentration and Incubation Time: As an irreversible inhibitor, the effect of this compound is time-dependent. Ensure you are using a sufficient concentration and incubation time for complete KAT II inhibition. Refer to the provided protocols and consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
-
Cellular Health: The enzymatic activity of KAT II can be affected by the overall health of your cells or tissue slices. Ensure your experimental model is viable and healthy.
-
Assay Sensitivity: Verify the sensitivity and accuracy of your KYNA detection method (e.g., HPLC, mass spectrometry).
Q2: I am observing high variability in my data when using this compound. How can I improve reproducibility?
A2: High variability can be frustrating. Here are some tips to improve data consistency:
-
Consistent Compound Handling: Prepare a single, large batch of this compound stock solution and aliquot it to ensure the same concentration is used across all experiments.
-
Standardized Protocols: Adhere strictly to your established experimental protocols, including cell seeding density, treatment duration, and assay procedures.
-
Control for Irreversibility: Due to its irreversible nature, pre-incubation with this compound is crucial for ensuring complete inhibition of KAT II before starting your experimental measurements. The prolonged duration of action, with KYNA levels returning to baseline around 20 hours post-dose in rats, should be considered in your experimental design.[2]
-
Appropriate Controls: Always include vehicle-treated controls (e.g., the solvent used to dissolve this compound) to account for any effects of the solvent itself.
Q3: I am concerned about potential off-target effects of this compound. How can I mitigate or control for them?
A3: this compound is highly selective for KAT II over other kynurenine aminotransferases (KAT I, III, and IV).[1] However, at high concentrations, off-target effects are always a possibility with any small molecule inhibitor.
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that produces the desired effect on KYNA levels. This will minimize the risk of off-target interactions.
-
Control Experiments: To confirm that the observed effects are due to KAT II inhibition, consider rescue experiments. For example, after treatment with this compound, you could try to bypass the inhibited step by adding exogenous KYNA to see if it reverses the observed phenotype.
-
Alternative Inhibitors: If you suspect off-target effects are confounding your results, consider using another KAT II inhibitor with a different chemical scaffold to see if you can replicate your findings.
Q4: I am observing unexpected changes in neuronal firing after this compound treatment that don't seem to correlate with KYNA reduction. What could be happening?
A4: While the primary mechanism of this compound is the reduction of KYNA, an antagonist of NMDA and α7 nicotinic acetylcholine receptors, the downstream effects on neuronal activity can be complex.
-
Network Effects: The reduction of KYNA can lead to an overall increase in glutamatergic and cholinergic tone, which can have widespread and sometimes unpredictable effects on neuronal network activity. The inhibitory action of this compound on dopamine neuron firing, for instance, appears to be mediated indirectly through GABA(B)-receptor-induced disinhibition.[3][4]
-
Homeostatic Plasticity: Cells and circuits may adapt to prolonged changes in KYNA levels, leading to homeostatic adjustments in receptor expression or channel function. Consider the time course of your experiments.
-
Off-Target Ion Channel Effects: While highly selective for KAT II, it is good practice to check for direct effects of your final this compound concentration on the electrophysiological properties of your cells in the absence of KAT II activity, if possible.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| KAT II | Human | 23 | [1] |
| KAT II | Rat | 263 | [1] |
| KAT I | Human | 22,000 | [1] |
| KAT III | Human | 11,000 | [1] |
| KAT IV | Human | >50,000 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, s.c.)
| Parameter | Value | Reference |
| Brain Concentration (nM) | 1,030 | [2] |
| Plasma Concentration (nM) | 2,800 | [2] |
| CSF Concentration (nM) | 1,140 | [2] |
| % Reduction in Brain KYNA | ~50% | [2] |
| Time to Max Reduction | ~1 hour | [2] |
| Duration of Action | ~20 hours | [2] |
Detailed Experimental Protocols
These protocols provide a starting point for common experiments using this compound. Optimization for specific cell types or experimental conditions may be necessary.
Protocol 1: In Vitro Cell-Based Assay for KAT II Inhibition
-
Cell Culture: Plate cells (e.g., primary neurons, astrocytes, or a relevant cell line) in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound hydrochloride in sterile water or a suitable buffer. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 1, 6, 12, or 24 hours) to allow for the irreversible inhibition of KAT II.
-
Sample Collection: After incubation, collect the cell culture supernatant to measure extracellular KYNA levels. Lyse the cells to measure intracellular KYNA or for other downstream analyses.
-
KYNA Measurement: Quantify KYNA levels in the collected samples using a validated method such as HPLC or LC-MS/MS.
-
Data Analysis: Normalize the KYNA levels to a relevant parameter (e.g., total protein concentration) and compare the results from this compound-treated groups to the vehicle control.
Protocol 2: Acute Brain Slice Electrophysiology
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
This compound Incubation: Transfer the slices to a holding chamber containing aCSF with the desired concentration of this compound or vehicle for a pre-incubation period (e.g., 30-60 minutes) to ensure adequate penetration and inhibition of KAT II.
-
Electrophysiological Recording: Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF. Perform whole-cell patch-clamp or field potential recordings to assess neuronal activity.
-
Data Acquisition and Analysis: Record synaptic events (e.g., EPSCs, IPSCs) or action potential firing. Compare the electrophysiological parameters between slices treated with this compound and vehicle-treated controls.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound and its experimental application.
Caption: Kynurenic Acid Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for Using this compound.
Caption: Logical Troubleshooting Flowchart for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-04859989 and BFF-122 for Kynurenine Aminotransferase II (KAT II) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Kynurenine Aminotransferase II (KAT II) inhibitors: PF-04859989 and BFF-122. Both compounds are irreversible inhibitors that have been instrumental in investigating the role of KAT II in neurological and psychiatric disorders. This document synthesizes available experimental data to offer an objective comparison of their performance.
Executive Summary
Both this compound and BFF-122 are potent, irreversible inhibitors of KAT II, acting through a similar mechanism of covalent bond formation with the pyridoxal-5'-phosphate (PLP) cofactor.[1][2] In vitro data suggests that this compound exhibits greater potency than BFF-122. In vivo studies have demonstrated the brain penetrance of this compound and its ability to significantly reduce kynurenic acid (KYNA) levels in the brain. While BFF-122 has been used in preclinical models, direct comparative in vivo efficacy and pharmacokinetic data alongside this compound is limited in the public domain.
Data Presentation
In Vitro Efficacy
| Inhibitor | Target | IC50 (Human KAT II) | IC50 (Rat KAT II) | Selectivity over other KAT isoforms | Reference |
| This compound | KAT II | 23 nM | 263 nM | High selectivity over KAT I, III, and IV | [1] |
| BFF-122 | KAT II | ~1 µM | Not specified | Selective for KAT II | [3] |
| Direct Comparison | |||||
| This compound | KAT II | 1–3 µM | - | - | [2] |
| BFF-122 | KAT II | 15–20 µM | - | - | [2] |
Note: The direct comparison data presents different IC50 values which may be due to variations in assay conditions. However, the relative potency difference is maintained.
In Vivo Efficacy of this compound
| Study Type | Animal Model | Dose | Effect on Brain KYNA | Reference |
| Microdialysis | Rat | 10 mg/kg (s.c.) | ~50% reduction in prefrontal cortex | [1] |
No direct comparative in vivo studies for BFF-122 were identified in the same experimental setup.
Experimental Protocols
In Vitro KAT II Inhibition Assay (General Protocol)
This protocol is a generalized representation based on commonly used methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against KAT II.
Materials:
-
Recombinant human or rat KAT II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Test compounds (this compound, BFF-122) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagents for measuring the product (kynurenic acid) or a coupled enzyme system.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the assay buffer, KAT II enzyme, and PLP.
-
Add the test compounds to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period.
-
Initiate the enzymatic reaction by adding L-kynurenine and α-ketoglutarate.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of kynurenic acid produced, often through fluorescence detection or a coupled-enzyme assay that leads to a change in absorbance or fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Microdialysis for Kynurenic Acid Measurement
This protocol provides a detailed methodology for measuring brain KYNA levels in freely moving rats.
Objective: To assess the in vivo efficacy of KAT II inhibitors in reducing extracellular KYNA levels in a specific brain region.
Materials:
-
Male Sprague-Dawley rats
-
Guide cannula and microdialysis probes
-
Surgical instruments for stereotaxic surgery
-
Perfusion solution (e.g., artificial cerebrospinal fluid)
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence detection for KYNA analysis
-
Test compound (e.g., this compound) formulated for subcutaneous injection.
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animals to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Compound Administration: Administer the test compound (e.g., this compound, 10 mg/kg, s.c.).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for KYNA concentrations using a sensitive analytical method such as HPLC with fluorescence detection.[4][5]
-
Data Analysis: Express the post-treatment KYNA levels as a percentage of the baseline levels for each animal.
Mandatory Visualization
Caption: Kynurenine pathway, KAT II inhibition, and downstream effects.
References
- 1. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Target Engagement of PF-04859989: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-04859989, a potent and irreversible inhibitor of kynurenine aminotransferase II (KAT II), with other relevant KAT II inhibitors. It offers a detailed overview of its in vivo target engagement, supported by experimental data, and outlines the methodologies used to validate its efficacy. This document is intended to assist researchers in designing and interpreting experiments aimed at understanding the in vivo pharmacology of KAT II inhibitors.
Comparative Analysis of In Vivo Efficacy
The in vivo efficacy of KAT II inhibitors is primarily assessed by their ability to reduce the levels of kynurenic acid (KYNA) in the brain. KYNA is a neuroactive metabolite produced by the kynurenine pathway, and its elevated levels have been implicated in the pathophysiology of several neuropsychiatric disorders. The following tables summarize the in vivo data for this compound and other notable KAT II inhibitors.
Table 1: In Vivo Efficacy of this compound on Brain Kynurenic Acid (KYNA) Levels in Rats
| Dose (mg/kg, s.c.) | Brain Region | Maximum KYNA Reduction (%) | Time to Maximum Effect (hours) |
| 3.2 | Prefrontal Cortex | ~20% | 3 |
| 10 | Prefrontal Cortex | ~40-50%[1][2] | 1 |
| 32 | Prefrontal Cortex | ~80% | 1 |
| 10 | Hippocampus | Similar to PFC | Not specified |
| 10 | Striatum | Similar to PFC | Not specified |
Table 2: Comparative In Vivo Efficacy of Alternative KAT II Inhibitors
| Compound | Dose & Route | Brain Region | Maximum KYNA Reduction (%) | Time to Maximum Effect (hours) |
| BFF-816 | 30 mg/kg, p.o. | Striatum, Hippocampus, Prefrontal Cortex | ~30%[3] | 1.5[3] |
| 10 mg/kg, p.o. | Striatum | ~12%[3] | 1.5[3] | |
| 50 mg/kg, p.o. | Striatum | ~30%[3] | 1.5[3] | |
| (S)-ESBA | 5 mM (local perfusion) | Prefrontal Cortex | Increase in extracellular glutamate (indirect measure of KYNA reduction) | Not specified |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting KAT II, a key enzyme in the kynurenine pathway. This pathway is responsible for the metabolism of tryptophan. Inhibition of KAT II leads to a reduction in the synthesis of KYNA.
Figure 1: Kynurenine pathway showing the inhibitory action of this compound on KAT II.
Experimental Protocols
Validating the in vivo target engagement of this compound and other KAT II inhibitors relies on robust experimental methodologies. The following sections detail the key protocols used in the cited studies.
In Vivo Microdialysis for KYNA Measurement
This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic measure of KYNA levels.
Figure 2: Workflow for in vivo microdialysis to measure brain KYNA levels.
Protocol Details:
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Animals are allowed to recover for a minimum of 48 hours post-surgery.
-
-
Microdialysis:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to establish a baseline, the animal is administered this compound or a vehicle control (subcutaneously or intraperitoneally).
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials for analysis.
-
-
Sample Analysis:
-
The concentration of KYNA in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data is typically expressed as a percentage of the baseline KYNA levels for each animal.
-
In Vivo Electrophysiology for Dopamine Neuron Activity
This method is used to assess the functional consequences of KAT II inhibition on neuronal activity, particularly on dopamine neurons in the ventral tegmental area (VTA), which are implicated in the pathophysiology of schizophrenia.
Figure 3: Workflow for in vivo electrophysiological recording of VTA dopamine neurons.
Protocol Details:
-
Animal Preparation:
-
Rats are anesthetized (e.g., with chloral hydrate or urethane) and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull above the VTA.
-
-
Recording:
-
A recording microelectrode is slowly lowered into the VTA.
-
Spontaneously active dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, and burst firing pattern).
-
Once a stable neuron is identified, baseline firing characteristics are recorded for a set period.
-
-
Drug Administration and Data Analysis:
-
This compound or vehicle is administered intravenously or intraperitoneally.
-
The activity of the same neuron is continuously recorded to monitor drug-induced changes in firing rate and bursting activity.
-
Data is analyzed to quantify the percentage change from baseline activity.
-
Alternative Methods for Validating In Vivo Target Engagement
While measuring the downstream pharmacodynamic effect (reduction in KYNA) is a primary method for validating target engagement, other techniques can provide more direct evidence of the drug binding to its target in a physiological context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in cells and tissues. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Applicability for KAT II: This method could be adapted to measure the engagement of this compound with KAT II in brain tissue samples from treated animals. An increase in the thermal stability of KAT II in samples from drug-treated animals compared to vehicle-treated animals would provide direct evidence of target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It involves a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the target. A test compound competes with the tracer, leading to a decrease in the BRET signal.
Applicability for KAT II: While requiring genetic modification to fuse NanoLuc® to KAT II, this assay could be used in cell-based models to quantify the affinity and occupancy of this compound at its target in a cellular environment, providing valuable data before moving to in vivo studies.
Radioligand Binding and Autoradiography
This classic technique can be used to determine the in vivo occupancy of a target by a drug. It involves administering a radiolabeled ligand that binds to the target of interest, followed by the administration of the unlabeled drug. The displacement of the radioligand by the drug is then quantified.
Applicability for KAT II: The development of a suitable radiolabeled ligand for KAT II would enable in vivo occupancy studies with this compound. This would allow for the direct measurement of the percentage of KAT II enzymes occupied by the drug at different doses and time points in the brain.
Conclusion
The in vivo target engagement of this compound has been robustly validated through a combination of pharmacokinetic and pharmacodynamic studies. The primary evidence lies in its dose-dependent reduction of kynurenic acid levels in multiple brain regions, a direct consequence of KAT II inhibition. Further functional validation comes from its ability to modulate the activity of neuronal circuits, such as the dopaminergic system. While direct target engagement assays like CETSA and NanoBRET™ offer promising avenues for more granular in vitro and ex vivo validation, the existing in vivo data strongly supports this compound as a potent and specific tool for probing the function of KAT II in the central nervous system. This guide provides a framework for researchers to compare and contrast this compound with other KAT II inhibitors and to design future studies aimed at further elucidating the therapeutic potential of targeting this enzymatic pathway.
References
- 1. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-04859989: Cross-Validation of its Effects in Diverse Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kynurenine aminotransferase II (KAT II) inhibitor, PF-04859989, with other neuropharmacological agents. The following sections detail its performance in various animal models, supported by experimental data, to offer a comprehensive overview for researchers in neuropharmacology and drug development.
Introduction to this compound and the Kynurenine Pathway
This compound is a brain-penetrant, irreversible inhibitor of kynurenine aminotransferase II (KAT II), an enzyme pivotal in the kynurenine pathway of tryptophan metabolism.[1] Elevated levels of kynurenic acid (KYNA), a product of KAT II, are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. KYNA acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and a negative allosteric modulator of the α7 nicotinic acetylcholine receptor. By inhibiting KAT II, this compound reduces the synthesis of KYNA in the brain, offering a potential therapeutic strategy for cognitive impairments associated with these conditions.[2][3]
The mechanism of action of this compound involves the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the KAT II enzyme, leading to its irreversible inactivation.[1] This guide will cross-validate the effects of this compound in different animal models and compare its efficacy with an alternative KAT II inhibitor, BFF-816, and the atypical antipsychotic, olanzapine.
Kynurenine Pathway and the Action of this compound
References
A Comparative Analysis of PF-04859989 and Reversible KAT II Inhibitors for Neurological Research
A detailed guide for researchers on the mechanistic and performance differences between the irreversible inhibitor PF-04859989 and prominent reversible inhibitors of Kynurenine Aminotransferase II (KAT II), providing key experimental data and protocols to inform inhibitor selection in neuroscience and drug development.
This guide provides a comprehensive comparison of this compound, a potent irreversible inhibitor of Kynurenine Aminotransferase II (KAT II), with notable reversible inhibitors of the same enzyme. Elevated levels of kynurenic acid (KYNA), a product of the kynurenine pathway, are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. As KAT II is the primary enzyme responsible for KYNA synthesis in the brain, its inhibition presents a promising therapeutic strategy. This guide offers a comparative analysis of the leading irreversible inhibitor, this compound, and key reversible inhibitors, presenting their performance data, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound acts as an irreversible inhibitor of KAT II. Its mechanism involves the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the enzyme[1][2]. This covalent modification leads to the permanent inactivation of the enzyme. In contrast, reversible inhibitors, such as (S)-ESBA, BFF-816, and NS-1502, bind non-covalently to the enzyme's active site. Their inhibitory effect can be reversed by decreasing the concentration of the inhibitor. The choice between an irreversible and a reversible inhibitor depends on the specific research question, with irreversible inhibitors offering a prolonged duration of action and reversible inhibitors providing more flexible and potentially safer pharmacological profiles[3][4].
Quantitative Performance Analysis
The following tables summarize the in vitro potency and in vivo efficacy of this compound and selected reversible KAT II inhibitors. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of KAT II Inhibitors
| Compound | Type | Target Species | IC50 | Reference |
| This compound | Irreversible | Human KAT II | 23 nM | [5] |
| Rat KAT II | 263 nM | [5] | ||
| BFF-816 | Reversible | Rat KAT II | 13.4 µM | [6] |
| NS-1502 | Reversible | Human KAT II | 1-3 µM | [1][3] |
| (S)-ESBA | Reversible | Human KAT II | ~1-2 mM | [7] |
Table 2: In Vitro Selectivity of this compound
| Isoform | IC50 |
| Human KAT I | 22 µM |
| Human KAT III | 11 µM |
| Human KAT IV | >50 µM |
| Reference: [5] |
Table 3: In Vivo Efficacy of KAT II Inhibitors in Rats
| Compound | Dose & Route | Effect on Brain KYNA Levels | Reference |
| This compound | 10 mg/kg, s.c. | ~50% reduction in prefrontal cortex | [1][2][8] |
| BFF-816 | 30 mg/kg, p.o. | ~30% reduction in striatum | [6] |
Signaling Pathway and Experimental Workflows
To visualize the context of KAT II inhibition and the experimental procedures used for inhibitor characterization, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro KAT II Inhibition Assay (HPLC-based)
This protocol is adapted from a method used for determining the IC50 values of KAT II inhibitors[3].
-
Reaction Mixture Preparation: Prepare a 50 µL reaction mixture containing 50 µM pyridoxal 5'-phosphate (PLP), 5 mM α-ketoglutarate, and 5 mM L-kynurenine in a phosphate-buffered saline (PBS), pH 7.4.
-
Enzyme and Inhibitor Addition: Add 0.5 µg of recombinant human KAT II to the reaction mixture. For inhibitor testing, add the desired concentration of the test compound (e.g., this compound, dissolved in DMSO) to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.8 M formic acid.
-
Sample Preparation for HPLC: Dilute 50 µL of the terminated reaction mixture to 1 mL.
-
HPLC Analysis: Analyze the amount of kynurenic acid (KYNA) produced using a C18 reverse-phase HPLC column. A mobile phase of 50% (v/v) methanol and 50% (v/v) water is typically used with an injection volume of 20 µL.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Microdialysis for Kynurenic Acid Measurement in Rat Brain
This protocol provides a general framework for in vivo microdialysis experiments to assess the effect of KAT II inhibitors on brain KYNA levels, based on methodologies described in the literature[2][6].
-
Animal Surgery: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animals to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 3 mm polyacrylonitrile membrane) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) to determine the basal extracellular KYNA concentration.
-
Inhibitor Administration: Administer the KAT II inhibitor (e.g., this compound subcutaneously or BFF-816 orally) at the desired dose.
-
Post-dosing Sample Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the change in extracellular KYNA levels over time.
-
Sample Analysis: Analyze the concentration of KYNA in the dialysate samples using a sensitive analytical method, typically HPLC with fluorescence detection.
-
Data Analysis: Express the post-dosing KYNA levels as a percentage of the baseline levels for each animal and analyze the time course of the inhibitor's effect.
Concluding Remarks
The choice between an irreversible inhibitor like this compound and a reversible KAT II inhibitor depends on the specific experimental goals. This compound offers high potency and a prolonged duration of action due to its irreversible mechanism, making it a valuable tool for studies requiring sustained target engagement. However, the potential for off-target effects due to its interaction with the ubiquitous PLP cofactor is a consideration[4]. Reversible inhibitors, while generally less potent, may offer a better safety profile and more dynamic control over KAT II activity. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies on the kynurenine pathway and its role in neurological health and disease.
References
- 1. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders | Semantic Scholar [semanticscholar.org]
- 6. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PF-04859989 and Alternative KAT II Inhibitors for Researchers
This guide provides a comprehensive comparison of PF-04859989 and other key Kynurenine Aminotransferase II (KAT II) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. The information presented herein is intended to support informed decisions in the selection of chemical tools for studying the kynurenine pathway and for the development of novel therapeutics.
Executive Summary
Kynurenine aminotransferase II (KAT II) is a critical enzyme in the kynurenine pathway, responsible for the synthesis of kynurenic acid (KYNA), a neuromodulator implicated in various neurological and psychiatric disorders. This compound has been identified as a potent, brain-penetrant, and irreversible inhibitor of human KAT II, making it a valuable tool for in vivo studies.[1][2] This guide compares the inhibitory activity and mechanism of action of this compound with other notable KAT II inhibitors, including both irreversible and reversible compounds.
Data Presentation: Inhibitor Comparison
The following table summarizes the quantitative data for this compound and its alternatives, focusing on their inhibitory potency against human KAT II (hKAT II) and their mechanism of action.
| Inhibitor | IC50 (hKAT II) | Mechanism of Action | Reference |
| This compound | 23 nM | Irreversible | [3] |
| (S)-ESBA | ~1000 µM | Reversible, Competitive | [4] |
| BFF-122 | 1 µM - 20 µM | Irreversible | [1][5] |
| NS-1502 | 315 µM | Reversible | [1][4] |
| JN-01 | 73.8 µM | Reversible | [1] |
| JN-02 | 112.8 µM | Reversible | [1] |
Mechanism of Action: Covalent Adduct Formation
X-ray crystallography and NMR studies have demonstrated that this compound acts as an irreversible inhibitor by forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of KAT II.[2][6] This covalent modification permanently inactivates the enzyme. A similar mechanism of irreversible inhibition has been reported for BFF-122.[5][6] In contrast, inhibitors like (S)-ESBA and NS-1502 are reversible, offering alternative modalities for studying KAT II function.[1][4]
Experimental Protocols
X-ray Crystallography of KAT II in Complex with an Inhibitor
The following is a generalized protocol based on the methodology used for the structural determination of human KAT II in complex with an aryl hydroxamate inhibitor, a close analog of this compound (PDB ID: 4GE4).[7][8]
-
Protein Expression and Purification:
-
Human KAT II is expressed in an insect cell expression system (e.g., Spodoptera frugiperda).
-
The enzyme is purified using affinity chromatography.
-
-
Crystallization:
-
The purified KAT II is co-crystallized with the inhibitor.
-
Crystals are grown using the hanging-drop vapor diffusion method.
-
-
Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the crystals.
-
The structure is solved by molecular replacement and refined to a specific resolution (e.g., 2.41 Å for PDB ID: 4GE4).[7]
-
In Vitro KAT II Inhibition Assay
The inhibitory activity of compounds against KAT II is typically determined using a functional enzyme assay. A common method involves the following steps:
-
Recombinant human KAT II is incubated with the inhibitor at various concentrations.
-
The enzymatic reaction is initiated by adding the substrates, L-kynurenine and a co-substrate (e.g., α-ketoglutarate), along with the PLP cofactor.
-
The reaction is stopped after a defined incubation period.
-
The amount of product (kynurenic acid) is quantified using methods such as high-performance liquid chromatography (HPLC) or a fluorescence-based assay.[9][10]
-
IC50 values are calculated from the dose-response curves.
Visualizations
Kynurenine Pathway
The diagram below illustrates the central role of KAT II in the kynurenine pathway of tryptophan metabolism.
Caption: The Kynurenine Pathway highlighting KAT II's role.
Experimental Workflow for X-ray Crystallography
This workflow outlines the key steps involved in determining the crystal structure of an inhibitor bound to KAT II.
References
- 1. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 10. Expression, purification and crystallization of human kynurenine aminotransferase 2 exploiting a highly optimized codon set - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the selectivity profile of PF-04859989 with novel KAT II inhibitors.
A Comparative Guide to the Selectivity Profile of PF-04859989 and Novel KAT II Inhibitors
This guide provides a detailed comparison of the selectivity profile of this compound, a well-characterized irreversible inhibitor of Kynurenine Aminotransferase II (KAT II), with a selection of novel reversible and irreversible KAT II inhibitors. This document is intended for researchers, scientists, and drug development professionals working on the modulation of the kynurenine pathway for therapeutic purposes.
Introduction
Kynurenine Aminotransferase (KAT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[1] Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[2][3][4][5] Among the four known KAT isoforms (KAT I, II, III, and IV), KAT II is the predominant enzyme responsible for KYNA production in the human brain, making it a key therapeutic target.[1] this compound is a potent, brain-penetrant, and irreversible inhibitor of KAT II.[2][4][5] This guide compares its selectivity profile with that of other recently developed KAT II inhibitors, providing valuable insights for the selection of appropriate research tools and the development of next-generation therapeutics.
Mechanism of Action of KAT II Inhibitors
KAT II inhibitors can be broadly classified into two categories based on their mechanism of action:
-
Irreversible Inhibitors: These inhibitors, including this compound and BFF-122, typically form a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the enzyme, leading to its permanent inactivation.[2][4] While highly potent, this mechanism can raise concerns about off-target effects due to the inhibition of other PLP-dependent enzymes.[6][7]
-
Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme and can be further subdivided into competitive, non-competitive, and uncompetitive inhibitors. Reversible inhibitors, such as S-ESBA, NS-1502, and glycyrrhizic acid analogues, offer a potentially safer alternative by avoiding permanent modification of the enzyme.[1][6][7]
Signaling Pathway and Experimental Workflow
To understand the context of KAT II inhibition and the methods used to assess it, the following diagrams illustrate the kynurenine pathway and a typical experimental workflow for determining inhibitor selectivity.
References
- 1. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Kynurenine Pathway Modulator PF-04859989: A Comparative Analysis of its Efficacy in Reducing Kynurenic Acid
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the kynurenine aminotransferase II (KAT II) inhibitor, PF-04859989, reaffirms its potent and irreversible action in reducing brain kynurenic acid (KYNA) levels, a key target in the therapeutic strategy for several psychiatric and neurological disorders. This guide provides a comparative overview of this compound against other notable KAT II inhibitors, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of this compound.
Elevated levels of KYNA, a metabolite of the tryptophan-kynurenine pathway, have been implicated in the pathophysiology of conditions such as schizophrenia by acting as an antagonist at the glycine site of the NMDA receptor and as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1] this compound has emerged as a critical pharmacological tool for investigating the consequences of lowering brain KYNA.[1][2]
Mechanism of Action and Comparative Efficacy
This compound is a brain-penetrable, irreversible inhibitor of KAT II, the primary enzyme responsible for the synthesis of KYNA in the brain.[1][3] Its mechanism involves the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the KAT II enzyme, leading to its permanent inactivation.[3][4] This irreversible action contributes to a prolonged duration of effect.[3]
The in vitro and in vivo efficacy of this compound has been documented in several studies. It exhibits potent inhibition of human and rat KAT II with IC50 values of 23 nM and 263 nM, respectively.[2][5] Systemic administration in rats has been shown to dose-dependently reduce brain KYNA levels to as low as 28% of basal levels.[1] A subcutaneous dose of 10 mg/kg was capable of reducing brain kynurenic acid by 50%.[3]
For comparative purposes, the performance of this compound is benchmarked against other known KAT II inhibitors, including both irreversible and reversible agents.
| Compound | Target | Mechanism of Action | IC50 (Human KAT II) | In Vivo Effect on Brain KYNA | Key References |
| This compound | KAT II | Irreversible | 23 nM | ↓ ~50-72% (rats, 5-10 mg/kg) | [1][3][5] |
| BFF-122 | KAT II | Irreversible | ~1 µM | Reduction demonstrated | [4][6][7] |
| BFF-816 | KAT II | Reversible | 13.4 µM (rat liver homogenate) | ↓ ~30% (rats, 30 mg/kg, p.o.) | [7][8] |
| (S)-ESBA | KAT II | Competitive, Reversible | ~1000 µM | Reduction demonstrated | [7][9] |
| NS-1502 | KAT II | Reversible | 315 µM | Not specified in provided abstracts | [9][10] |
| Glycyrrhizic Acid | KAT II | Competitive, Reversible | Not specified in provided abstracts | Not specified in provided abstracts | [7] |
Signaling Pathways and Experimental Workflow
The modulation of KYNA levels by this compound has significant implications for neurotransmitter systems. By reducing KYNA, an antagonist of key glutamate and acetylcholine receptors, this compound can restore glutamatergic and cholinergic activity.
Caption: Mechanism of this compound action on the kynurenine pathway and neuronal signaling.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.
Caption: In vivo experimental workflow for assessing this compound's effect on brain KYNA.
Experimental Protocols
In Vivo Microdialysis for KYNA Measurement in Rats
-
Animals: Male Sprague-Dawley rats are typically used.[11]
-
Surgery: Animals are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting a specific brain region, such as the prefrontal cortex or striatum.[3][8]
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline KYNA level.[3][8]
-
Drug Administration: this compound is administered systemically (e.g., subcutaneously or intraperitoneally) at a specified dose (e.g., 5 or 10 mg/kg).[3][11] Dialysate collection continues post-administration to monitor changes in extracellular KYNA concentrations over time.[3]
-
Sample Analysis: The concentration of KYNA in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection.[9]
Enzyme Inhibition Assay (IC50 Determination)
-
Enzyme Source: Recombinant human or rat KAT II is used.[2]
-
Assay Principle: The assay measures the enzymatic conversion of L-kynurenine to KYNA. The formation of KYNA can be monitored by its fluorescence.
-
Procedure: The enzyme is incubated with L-kynurenine and the cofactor pyridoxal-5'-phosphate in a suitable buffer. The reaction is initiated in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
Data Analysis: The rate of KYNA formation is measured, and the percentage of inhibition at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[6]
Conclusion
This compound stands out as a potent and selective irreversible inhibitor of KAT II, effectively reducing brain kynurenic acid levels in vivo. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models make it an invaluable tool for research into the role of the kynurenine pathway in brain function and disease. This comparative guide provides essential data and protocols to aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of modulating KYNA levels.
References
- 1. Reduction of brain kynurenic acid improves cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of Brain Kynurenic Acid Improves Cognitive Function | Journal of Neuroscience [jneurosci.org]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
- 10. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A head-to-head comparison of PF-04859989 and (S)-ESBA in cognitive models.
A detailed examination of two prominent Kynurenine Aminotransferase II (KAT II) inhibitors reveals significant differences in their preclinical cognitive data packages. While extensive research supports the pro-cognitive effects of the irreversible inhibitor PF-04859989, a notable gap exists in the publicly available in vivo cognitive data for the reversible inhibitor (S)-ESBA.
This guide provides a comprehensive comparison of this compound and (S)-ESBA, focusing on their mechanisms of action, effects on brain neurochemistry, and performance in preclinical models of cognition. The information is intended for researchers, scientists, and drug development professionals working in the field of cognitive enhancement.
Mechanism of Action and Signaling Pathway
Both this compound and (S)-ESBA target Kynurenine Aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism. KAT II is responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2] Elevated levels of KYNA are associated with the pathophysiology of cognitive impairment in disorders such as schizophrenia, as KYNA acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR).[1] By inhibiting KAT II, both compounds aim to reduce brain KYNA levels, thereby enhancing glutamatergic and cholinergic neurotransmission, which are crucial for cognitive function.
The primary distinction in their mechanism lies in the nature of their interaction with the enzyme. This compound is an irreversible inhibitor, forming a covalent bond with the pyridoxal phosphate (PLP) cofactor of KAT II.[3][4] In contrast, (S)-ESBA is a reversible inhibitor of KAT II.[2] This difference in binding modality can influence the duration of action and potential for off-target effects.
Head-to-Head Comparison of Preclinical Data
A direct comparison of the cognitive-enhancing effects of this compound and (S)-ESBA is challenging due to the limited availability of in vivo cognitive performance data for (S)-ESBA in the public domain. The following tables summarize the available preclinical data for both compounds.
Table 1: In Vitro and In Vivo Potency
| Compound | Target | Binding | Human KAT II IC₅₀ | Rat KAT II IC₅₀ | Brain KYNA Reduction (in vivo) |
| This compound | KAT II | Irreversible | 23 nM[5][6] | 263 nM[5][6] | ~50% at 10 mg/kg (s.c.) in rats[3][4] |
| (S)-ESBA | KAT II | Reversible | N/A | N/A | ~35% (local infusion) in rat striatum[2] |
| N/A: Data not publicly available. |
Table 2: Performance in Preclinical Cognitive Models
| Compound | Cognitive Model | Species | Key Findings |
| This compound | Sustained Attention Task | Rat | Improved performance in the presence of a distractor.[7] |
| Radial Arm Maze (Ketamine-induced deficit) | Rat | Attenuated ketamine-induced working memory errors.[8] | |
| Spatial Delayed Response Task (Ketamine-induced deficit) | Non-human primate | Prevented ketamine-induced working memory deficits.[7] | |
| (S)-ESBA | Various Cognitive Models | N/A | No publicly available data on performance in behavioral cognitive tasks. |
| N/A: Data not publicly available. |
While direct cognitive testing data for (S)-ESBA is lacking, studies using in vivo microdialysis have shown that local infusion of (S)-ESBA in the rat striatum can reduce extracellular KYNA levels by approximately 35% and subsequently increase extracellular dopamine and glutamate levels.[2][9] These neurochemical changes are considered indicative of potential pro-cognitive effects.
Experimental Protocols
Detailed methodologies for the key cognitive assays used to evaluate this compound are provided below.
Sustained Attention Task
Objective: To assess the effect of this compound on attention and vigilance in rats.
Methodology:
-
Apparatus: Operant conditioning chambers equipped with a signal light, a response lever, and a food pellet dispenser.
-
Procedure:
-
Rats are trained to press a lever upon presentation of a light signal to receive a food reward.
-
The task is made more challenging by introducing a distractor (e.g., white noise).
-
This compound or vehicle is administered prior to the testing session.
-
-
Key Parameters Measured:
-
Percentage of correct responses (hits).
-
Response latency.
-
Vigilance index.
-
Radial Arm Maze Task (Ketamine-Induced Deficit Model)
Objective: To evaluate the ability of this compound to reverse working memory deficits induced by the NMDA receptor antagonist ketamine.
Methodology:
-
Apparatus: An elevated radial arm maze with a central platform and multiple arms radiating outwards. Some arms are baited with a food reward.
-
Procedure:
-
Rats are trained to locate the baited arms efficiently, avoiding re-entry into already visited arms.
-
On the test day, rats are pre-treated with this compound or vehicle, followed by an injection of ketamine to induce a cognitive deficit.
-
The rat is then placed on the central platform and allowed to explore the maze.
-
-
Key Parameters Measured:
-
Number of working memory errors (re-entry into a previously visited arm).
-
Number of reference memory errors (entry into an unbaited arm).
-
Time to complete the task.
-
Conclusion
The available preclinical evidence strongly supports the pro-cognitive effects of the irreversible KAT II inhibitor, this compound. It has demonstrated efficacy in reducing brain KYNA levels and improving performance in a variety of cognitive tasks in both rodent and non-human primate models.
In contrast, while the reversible KAT II inhibitor (S)-ESBA has been shown to modulate brain neurochemistry in a manner consistent with potential cognitive enhancement, there is a conspicuous absence of published data on its performance in behavioral cognitive models. This data gap makes a direct comparison of the cognitive efficacy of this compound and (S)-ESBA challenging.
Future research, including head-to-head preclinical studies in validated cognitive models, is necessary to fully elucidate the comparative efficacy and therapeutic potential of these two distinct KAT II inhibitors. Such studies will be crucial for guiding the selection and development of novel therapeutic agents for cognitive disorders.
References
- 1. Reduction of Endogenous Kynurenic Acid Formation Enhances Extracellular Glutamate, Hippocampal Plasticity, and Cognitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of kynurenate synthesis enhances extracellular dopamine levels in the rodent striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reduction of brain kynurenic acid improves cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kynurenic acid, by targeting α7 nicotinic acetylcholine receptors, modulates extracellular GABA levels in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Preclinical Findings with PF-04859989: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for PF-04859989, a selective and irreversible inhibitor of kynurenine aminotransferase II (KAT II), with other relevant alternative compounds. The objective is to critically assess the translational relevance of this compound's preclinical data to facilitate informed decisions in drug development and neuroscience research.
Introduction to this compound and the Kynurenine Pathway
This compound is a brain-penetrant small molecule that irreversibly inhibits KAT II, a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and depression. Elevated levels of the metabolite kynurenic acid (KYNA), produced by KAT II, are associated with cognitive deficits. By inhibiting KAT II, this compound aims to reduce brain KYNA levels and thereby ameliorate these cognitive impairments.
The translational relevance of preclinical findings with this compound is of significant interest for the development of novel therapeutics targeting the kynurenine pathway. This guide summarizes key preclinical data, compares this compound with alternative KAT II inhibitors, and provides detailed experimental protocols to aid in the design and interpretation of future studies.
Quantitative Comparison of Preclinical Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other notable KAT II inhibitors.
Table 1: In Vitro Potency of KAT II Inhibitors
| Compound | Target | IC50 (nM) - Human | IC50 (nM) - Rat | Mechanism of Action |
| This compound | KAT II | 23[1][2][3][4] | 263[1][3] | Irreversible |
| BFF-122 | KAT II | ~1000[5][6] | - | Irreversible |
| BFF-816 | KAT II | - | 13,400[7] | Reversible |
| (S)-ESBA | KAT II | High µM | High µM | Reversible |
| ZINC35466084 | KAT II | - | - | Computationally Predicted |
Table 2: In Vivo Efficacy of KAT II Inhibitors in Rodent Models
| Compound | Animal Model | Dose & Route | % Reduction in Brain KYNA | Cognitive/Behavioral Effects |
| This compound | Rat | 10 mg/kg, s.c. | ~50%[1][8] | Prevents ketamine-induced deficits in spatial memory[9]. |
| Rat | 32 mg/kg, s.c. | ~80%[10] | - | |
| BFF-816 | Rat | 30 mg/kg, p.o. | ~30%[7] | Improved performance in the Morris water maze[7][11]. |
| BFF-122 | Rat | Intrastriatal | ~66% (de novo synthesis)[5] | - |
| (S)-ESBA | - | - | - | - |
Note: Preclinical data for ZINC35466084 is based on computational modeling and not yet validated by in vitro or in vivo experimental studies.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical assessment of KAT II inhibitors.
1. In Vivo Microdialysis for KYNA Measurement
-
Objective: To measure extracellular levels of KYNA in specific brain regions of conscious, freely moving rodents following the administration of a KAT II inhibitor.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgery: Animals are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum). The cannula is secured with dental cement. Animals are allowed to recover for a minimum of 48 hours.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 2 hours), dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: Following the collection of baseline samples, this compound or the alternative compound is administered (e.g., subcutaneously, intraperitoneally, or orally). Dialysate collection continues for several hours post-administration.
-
Sample Analysis: KYNA levels in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in extracellular KYNA levels are expressed as a percentage of the baseline levels for each animal.
2. In Vivo Electrophysiology for Neuronal Activity
-
Objective: To assess the effect of KAT II inhibition on the firing activity of specific neuronal populations (e.g., dopaminergic neurons in the ventral tegmental area).
-
Animals: Anesthetized or awake, head-fixed rodents.
-
Recording: A recording electrode is lowered into the target brain region. The spontaneous firing activity of single neurons is recorded extracellularly.
-
Drug Administration: A baseline period of neuronal activity is recorded before the systemic administration of the KAT II inhibitor. Recordings are then continued to observe any changes in firing rate, burst firing, and other electrophysiological parameters.
-
Data Analysis: The firing rate and pattern of individual neurons before and after drug administration are analyzed and compared.
3. Behavioral Assays for Cognitive Function
-
a) Morris Water Maze (for spatial learning and memory):
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure: Animals are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After training, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
Drug Administration: The compound is typically administered before each daily training session.
-
-
b) Novel Object Recognition (for recognition memory):
-
Apparatus: An open-field arena.
-
Procedure: The test consists of a familiarization phase and a test phase.
-
Familiarization Phase: The animal is placed in the arena with two identical objects and allowed to explore.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.
-
Drug Administration: The compound can be administered before the familiarization phase or before the test phase to assess its effect on acquisition or retrieval of memory, respectively.
-
-
c) Social Interaction Test (for social behavior):
-
Apparatus: A three-chambered apparatus.
-
Procedure: The test mouse is allowed to explore the three chambers. In the sociability phase, an unfamiliar mouse is placed in a wire cage in one of the side chambers, while the other side chamber contains an empty cage. In the social novelty phase, a new unfamiliar mouse is placed in the previously empty cage.
-
Data Analysis: The time spent in the chamber with the mouse versus the empty cage (sociability) and the time spent with the novel mouse versus the familiar mouse (social novelty) are measured.
-
Drug Administration: The compound is administered before the test.
-
Discussion and Translational Relevance
The preclinical data for this compound demonstrate its potential as a tool for modulating the kynurenine pathway and as a potential therapeutic for cognitive deficits. Its high potency for human KAT II and its ability to penetrate the brain and reduce KYNA levels in vivo are promising indicators of its translational potential.
However, several factors need to be considered when assessing its relevance to human clinical applications:
-
Species Differences: The ~10-fold lower potency of this compound for rat KAT II compared to human KAT II highlights the importance of considering species differences in enzyme structure and drug sensitivity during preclinical development.
-
Irreversible Inhibition: While irreversible inhibition can lead to a prolonged duration of action, it also carries a higher risk of off-target effects and potential immunogenicity. The covalent modification of the PLP cofactor by this compound warrants careful safety and toxicology evaluation.
-
Alternative Compounds: The existence of other KAT II inhibitors with different mechanisms of action (e.g., reversible inhibitors like BFF-816) and potentially different pharmacokinetic and pharmacodynamic profiles provides opportunities for comparative studies to identify the optimal therapeutic strategy. The computationally identified ZINC35466084, while currently lacking experimental validation, represents a potential future direction for novel inhibitor design.
-
Clinical Endpoints: The preclinical behavioral assays used to assess cognitive function in rodents are proxies for complex human cognitive domains. The successful translation of efficacy from these models to clinical endpoints in patients with schizophrenia or other cognitive disorders remains a significant challenge.
Conclusion
This compound is a valuable research tool for investigating the role of the kynurenine pathway in brain function and disease. Its preclinical profile demonstrates target engagement and efficacy in rodent models of cognitive impairment. However, a thorough understanding of its safety profile, coupled with further comparative studies against alternative inhibitors and careful consideration of the translatability of preclinical endpoints, is crucial for its successful development as a therapeutic agent. This guide provides a foundational resource for researchers to navigate these complexities and advance the field of neurotherapeutics targeting the kynurenine pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
- 6. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Brain Kynurenic Acid Improves Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PF-04859989 IC50 Values for Kynurenine Aminotransferase II
A Comparative Guide for Researchers
This guide provides an independent verification of the half-maximal inhibitory concentration (IC50) values of PF-04859989 for both human and rat Kynurenine Aminotransferase II (KAT II). This compound is a potent, brain-penetrant, and irreversible inhibitor of KAT II, an enzyme of significant interest in neuroscience research due to its role in the kynurenine pathway and the production of kynurenic acid, a neuromodulator implicated in various neurological and psychiatric disorders.[1][2] This document summarizes the reported IC50 values, compares them with other known KAT II inhibitors, and provides a detailed experimental protocol for IC50 determination to aid researchers in their own investigations.
Comparative Analysis of KAT II Inhibitor Potency
The potency of this compound has been evaluated against both human and rat KAT II, revealing a notable species-dependent difference in activity. The compound is significantly more potent against the human enzyme. A comprehensive summary of the IC50 values for this compound and a selection of alternative KAT II inhibitors is presented in the table below.
| Inhibitor | Human KAT II IC50 | Rat KAT II IC50 | Notes |
| This compound | 23 nM [1][3][4] (or 32 nM [5]) | 263 nM [1][3][4][5] | Irreversible inhibitor.[1][2] Selective over KAT I, III, and IV.[1][3] |
| BFF-122 | 1 µM[6] | 15-20 µM[7] | Irreversible inhibitor.[6] |
| Herbacetin | 5.98 µM | Not Reported | Reversible, competitive inhibitor.[8][9] |
| (-)-Epicatechin | 8.76 µM | Not Reported | Reversible, competitive inhibitor.[8][9] |
| S-ESBA | High (1000 µM) | Not Reported | Reversible inhibitor.[8] |
| NS-1502 | High (315 - 1000 µM)[7][8] | Not Reported | Reversible inhibitor.[7][8] |
| 2-alaninoyl-5-(4-fluorophenyl)thiazole | 97 nM | Not Reported | Sub-micromolar inhibitor.[10] |
| l-cysteine sulfinic acid | Not Reported | 20 µM | Endogenous amino acid.[6] |
Table 1: Comparison of IC50 Values for Various KAT II Inhibitors. This table provides a summary of the reported half-maximal inhibitory concentration (IC50) values for this compound and other selected inhibitors against human and rat Kynurenine Aminotransferase II (KAT II).
Experimental Protocol for IC50 Determination of KAT II Inhibitors
The following protocol outlines a standard fluorescence-based assay for determining the IC50 values of potential KAT II inhibitors. This method is based on established procedures for measuring KAT II activity.[10]
Materials:
-
Recombinant human or rat KAT II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Glutamic dehydrogenase
-
NAD+
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrates, cofactor, and other reagents in the appropriate buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Reaction Mixture: In each well of the microplate, prepare the assay medium containing the KAT II enzyme, α-ketoglutarate, NAD+, glutamic dehydrogenase, and PLP in the phosphate buffer.
-
Pre-incubation: Add the serially diluted inhibitor to the respective wells. For irreversible inhibitors like this compound, a pre-incubation step with the enzyme may be required to allow for covalent bond formation.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-kynurenine.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 390 nm at a constant temperature (e.g., 37°C). The production of NADH, coupled to the transamination reaction, results in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of KAT II inhibitors.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KAT II.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of PF-04859989: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of PF-04859989, a combustible solid with high water hazard potential.
Proper waste management of this compound is critical due to its specific chemical properties. Adherence to these procedural steps will mitigate risks and ensure compliance with safety regulations.
Key Safety and Disposal Information
The following table summarizes the essential safety classifications for this compound. This information dictates the necessary precautions and disposal methods.
| Parameter | Classification | Implication for Disposal |
| Physical Form | Solid Powder | Prone to creating dust; handle with care to avoid inhalation. |
| Storage Class Code | 11 | Combustible Solids. |
| Water Hazard Class (WGK) | 3 | Highly hazardous to water; must not enter the water system.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the required steps for the safe disposal of this compound in a laboratory setting. This procedure applies to the pure compound, as well as contaminated labware and solutions.
1. Personal Protective Equipment (PPE):
-
Wear standard personal protective equipment, including safety goggles, nitrile gloves, and a laboratory coat.
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible container.
-
Dispose of contaminated materials such as weighing paper, pipette tips, and gloves in a dedicated, sealed plastic bag or container.
-
Label the container clearly as "Hazardous Waste: this compound (Combustible Solid, Highly Hazardous to Water)".
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and leak-proof container.
-
Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Label the container as "Hazardous Aqueous Waste: this compound (Highly Hazardous to Water)".
-
3. Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated and properly ventilated hazardous waste accumulation area, away from ignition sources.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed environmental waste management contractor.
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Maintain a detailed log of the contents of each hazardous waste container to provide to the disposal service.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PF-04859989
For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the research chemical PF-04859989. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Researchers and drug development professionals handling this compound, a brain-penetrant, irreversible kynurenine aminotransferase II (KAT II) inhibitor, must employ stringent safety measures.[1][2][3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound requires direct request, general safety principles for handling potent, powdered research chemicals apply. The primary routes of exposure to mitigate are inhalation, ingestion, and dermal contact.[4][5] The minimum required PPE for handling this compound is detailed below. A hazard assessment should always be conducted for specific laboratory operations to determine if additional PPE is necessary.[4][6]
Table 1: Personal Protective Equipment for this compound
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Lab coat (cotton or cotton/poly blend sufficient for non-flammable work) | Safety glasses with side-shields (ANSI Z87.1 compliant) | Disposable nitrile gloves (double-gloving recommended) | Use in a certified chemical fume hood to avoid inhalation. |
| Long pants | Chemical splash goggles (when splash hazard is present) | If a fume hood is not available, a NIOSH-approved respirator is required. | |
| Closed-toe shoes | Face shield (in addition to goggles when dispensing or there is a splash risk) |
Note: Latex gloves are not recommended as they provide poor chemical protection and can cause allergic reactions.[6] Always inspect gloves for tears or degradation before and during use.
Operational Plan: Step-by-Step Handling Procedures
From receipt to disposal, a systematic approach to handling this compound will minimize exposure and contamination risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
This compound is a white to beige powder.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Recommended storage temperatures are -20°C for long-term stability (up to 1 year) or -80°C (up to 2 years).[1] For short-term storage, room temperature is also cited.[7]
Table 2: Storage Conditions for this compound
| Condition | Temperature | Duration |
| Long-term | -80°C | Up to 2 years |
| Long-term | -20°C | Up to 1 year |
| Short-term | Room Temperature | As specified by supplier |
2. Preparation of Solutions:
-
All weighing and solution preparation should be conducted within a certified chemical fume hood to prevent inhalation of the powder.
-
Use disposable weighing papers and spatulas to avoid cross-contamination.
-
This compound hydrochloride is soluble in water at 20 mg/mL. For in vivo studies, protocols often involve dissolving in solvents like DMSO and further diluting with vehicles such as corn oil.[1]
-
If using water as the stock solution solvent, it is recommended to filter and sterilize it before use.[1]
3. Experimentation:
-
Always wear the prescribed PPE.
-
Work within a designated area to contain any potential spills.
-
Avoid creating dust.[5]
-
After handling, wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and paper towels should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Ensure waste containers are properly labeled with the chemical name and associated hazards.
Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
